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  • Product: Rutinose heptaacetylrutinose
  • CAS: 5239-09-8

Core Science & Biosynthesis

Foundational

1H and 13C NMR Spectral Assignments for Rutinose Heptaacetate: A Comprehensive Technical Guide

Executive Summary & Core Significance Rutinose heptaacetate (CAS: 29202-64-0) is a peracetylated disaccharide—specifically, 6-O- α -L-rhamnopyranosyl- β -D-glucopyranose heptaacetate. It serves as a critical synthon in g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Significance

Rutinose heptaacetate (CAS: 29202-64-0) is a peracetylated disaccharide—specifically, 6-O- α -L-rhamnopyranosyl- β -D-glucopyranose heptaacetate. It serves as a critical synthon in glycochemistry, a reference standard in natural product research, and a building block for the synthesis of complex oligosaccharides and flavonoid glycosides[1].

For researchers and drug development professionals, the unambiguous structural characterization of rutinose heptaacetate is paramount. The dense cluster of acetyl groups and overlapping ring protons in its carbohydrate core presents a significant analytical challenge. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignments of rutinose heptaacetate, explaining the causality behind chemical shifts, coupling constants, and the self-validating 2D NMR methodologies required for absolute structural confirmation.

Mechanistic Foundations & Synthetic Workflow

Rutinose heptaacetate is rarely isolated directly from nature; it is typically accessed via the chemical degradation of abundant natural rutinosides, such as rutin or diosmin. The most efficient and field-proven method involves the peracetylation of the parent flavonoid followed by mild alkaline hydrolysis[1].

Causality of the Synthetic Choice: Standard acidic hydrolysis of glycosides often leads to the cleavage of the delicate interglycosidic bond (the 1→6 linkage between rhamnose and glucose). By utilizing mild alkaline hydrolysis on a 6,8-dibromo derivative of a 7-O-flavone glycoside, researchers can selectively cleave the sugar-aglycone bond at room temperature[1]. This mechanism exploits the trans-diaxial relationship and specific electronic deactivation of the aglycone, preserving both the interglycosidic linkage and the acetyl protecting groups on the sugar moiety, yielding intact rutinose heptaacetate[1][2].

SynthWorkflow A Rutin (Starting Material) B Peracetylation (Ac2O / Pyridine) A->B C Rutin Decaacetate (Intermediate) B->C D Mild Alkaline Hydrolysis C->D E Rutinose Heptaacetate (Target Synthon) D->E

Figure 1: Synthetic workflow for rutinose heptaacetate via mild alkaline hydrolysis.

Experimental Protocol: Self-Validating NMR Sample Preparation

To ensure high-resolution data acquisition and minimize spectral artifacts, the following self-validating protocol must be strictly adhered to:

Step 1: Sample Purity Verification Before NMR analysis, verify that the compound is a single anomer (typically the β -anomer crystallizes preferentially) or a known anomeric mixture using HPLC or TLC. Impurities will severely complicate the interpretation of the 2.0 ppm (acetyl) and 3.5–5.5 ppm (ring proton) regions.

Step 2: Solvent Selection and Preparation Use high-purity deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl 3​ is the optimal solvent as it prevents the rapid exchange of labile protons (though none are present in the peracetylated form) and provides excellent solubility for hydrophobic heptaacetates.

Step 3: Sample Dissolution

  • For 1 H NMR: Dissolve 15–20 mg of rutinose heptaacetate in 0.6 mL of CDCl 3​ .

  • For 13 C NMR: Dissolve 40–50 mg in 0.6 mL of CDCl 3​ to ensure a sufficient signal-to-noise ratio for quaternary carbonyl carbons.

Step 4: Acquisition Parameters (400 MHz / 100 MHz Spectrometer)

  • 1 H NMR: 16–32 scans, relaxation delay (d1) = 1.0 s, spectral width = 12 ppm.

  • 13 C NMR: 1024–2048 scans, relaxation delay (d1) = 2.0 s, composite pulse decoupling (WALTZ-16) to remove 1 H- 13 C scalar couplings.

1 H and 13 C NMR Spectral Assignments

The spectral assignment of rutinose heptaacetate relies on understanding the electronic environment of the carbohydrate core.

Mechanistic Insights into Chemical Shifts:

  • O-Acetylation Effect: Protons attached to carbons bearing an acetyl group (e.g., Glc H-2, H-3, H-4 and Rha H-2', H-3', H-4') are shifted significantly downfield (typically 4.9–5.4 ppm) due to the electron-withdrawing nature of the ester linkage.

  • Glycosidic Linkage Effect: The Glc C-6 carbon is glycosylated by the rhamnose unit rather than acetylated. Consequently, the Glc H-6a and H-6b protons resonate upfield (3.5–3.8 ppm) compared to a fully acetylated glucose, providing a diagnostic marker for the 1→6 linkage.

  • Anomeric Configuration: The β -D-glucosyl configuration is confirmed by a large diaxial coupling constant ( J1,2​≈8.1 Hz) for Glc H-1. The α -L-rhamnosyl configuration is confirmed by a small equatorial-axial coupling ( J1,2​≈1.5 Hz) for Rha H-1'.

Table 1: 1 H NMR Quantitative Data Summary (CDCl 3​ , 400 MHz)

Values represent the β -anomer of rutinose heptaacetate.

Proton AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)
Glucopyranose Unit
Glc H-1 ( β )5.68d8.1
Glc H-25.05dd8.1, 9.2
Glc H-35.23t9.2
Glc H-45.08t9.2
Glc H-53.82ddd9.2, 5.5, 2.0
Glc H-6a3.75dd11.5, 5.5
Glc H-6b3.55dd11.5, 2.0
Rhamnopyranose Unit
Rha H-1' ( α )4.75d1.5
Rha H-2'5.25dd3.5, 1.5
Rha H-3'5.30dd10.0, 3.5
Rha H-4'5.05t10.0
Rha H-5'3.90dq10.0, 6.2
Rha H-6' (CH 3​ )1.18d6.2
Acetyl Groups
7 × OAc (CH 3​ )1.95 – 2.157 × s-
Table 2: 13 C NMR Quantitative Data Summary (CDCl 3​ , 100 MHz)
Carbon AssignmentChemical Shift ( δ , ppm)Structural Note
Glucopyranose Unit
Glc C-1 ( β )91.8Anomeric carbon (acetylated)
Glc C-270.2Acetylated secondary carbon
Glc C-372.8Acetylated secondary carbon
Glc C-468.5Acetylated secondary carbon
Glc C-573.1Ring carbon
Glc C-666.2Glycosylated carbon (diagnostic)
Rhamnopyranose Unit
Rha C-1' ( α )97.5Anomeric carbon (glycosidic bond)
Rha C-2'69.8Acetylated secondary carbon
Rha C-3'68.9Acetylated secondary carbon
Rha C-4'71.0Acetylated secondary carbon
Rha C-5'67.4Ring carbon
Rha C-6' (CH 3​ )17.3Deoxy methyl group
Acetyl Groups
7 × OAc (C=O)168.5 – 170.5Carbonyl carbons
7 × OAc (CH 3​ )20.5 – 20.8Methyl carbons

2D NMR Strategies for Unambiguous Assignment

To achieve a self-validating system where every assignment is mathematically and logically proven, 1D NMR must be coupled with 2D NMR techniques.

  • 1 H- 1 H COSY (Correlation Spectroscopy): Begin at the well-resolved anomeric protons (Glc H-1 at 5.68 ppm and Rha H-1' at 4.75 ppm). Use the COSY cross-peaks to "walk" sequentially around each sugar ring (H-1 H-2 H-3 H-4 H-5 H-6).

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence): Once the proton resonances are assigned via COSY, use HSQC to directly map each proton to its attached carbon, effectively transferring the assignment from the 1 H spectrum to the 13 C spectrum.

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for proving the molecular architecture. An HMBC experiment will show a 3-bond correlation ( 3JCH​ ) between the Rha H-1' proton (4.75 ppm) and the Glc C-6 carbon (66.2 ppm), as well as between the Glc H-6a/b protons and the Rha C-1' carbon. This unambiguously proves the 1→6 interglycosidic linkage.

NMRLogic H1 Anomeric Protons (Glc H-1, Rha H-1') COSY 1H-1H COSY (Sequential Walk) H1->COSY Identify H-2 to H-6 HSQC 1H-13C HSQC (Direct C-H Mapping) COSY->HSQC Assign C-2 to C-6 HMBC 1H-13C HMBC (Inter-glycosidic Linkage) HSQC->HMBC Confirm Glc C-6 to Rha H-1' Final Complete 1H/13C Spectral Assignment HMBC->Final Validate Structure

Figure 2: Logical workflow for 2D NMR spectral assignment of rutinose heptaacetate.

Conclusion

The structural elucidation of rutinose heptaacetate requires a rigorous, multi-tiered analytical approach. By understanding the causal relationships between the molecule's electronic environment and its NMR chemical shifts—specifically the diagnostic upfield shift of the glycosylated Glc C-6 and the distinct coupling constants of the anomeric centers—researchers can confidently assign its structure. The integration of 2D NMR (COSY, HSQC, and HMBC) transforms these individual data points into a self-validating network, ensuring absolute accuracy in glycochemical synthesis and natural product verification[1].

References

  • Quintin, J., & Lewin, G. (2005). Mild alkaline hydrolysis of some 7-O-flavone glycosides. Application to a novel access to rutinose heptaacetate. Tetrahedron Letters, 46(25), 4341-4343.[Link]

  • Meyerson, S., Fenselau, C., Young, J. L., Landis, W. R., Selke, E., & Leitch, L. C. (1970). Mass-spectral characterization of rutinose heptaacetate. Carbohydrate Research, 13(2), 179-183.[Link]

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Protocols & Analytical Methods

Method

Chemoenzymatic Synthesis of Hepta-O-Acetylrutinose from Rutin: A High-Yield Protocol

Introduction & Mechanistic Rationale Hepta-O-acetylrutinose (CAS 29202-64-0) is a highly versatile, functionalized disaccharide building block utilized extensively in glycochemistry for the synthesis of complex oligosacc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Hepta-O-acetylrutinose (CAS 29202-64-0) is a highly versatile, functionalized disaccharide building block utilized extensively in glycochemistry for the synthesis of complex oligosaccharides and carbohydrate-based probes[]. While the parent disaccharide, rutinose ( α -L-rhamnopyranosyl-(1 6)- β -D-glucopyranose), is naturally abundant as the sugar moiety of the flavonoid rutin, isolating it via traditional chemical hydrolysis is fundamentally flawed.

The Causality of Method Selection:

  • Avoidance of Acid Hydrolysis: Acidic cleavage lacks regioselectivity. Attempting to chemically hydrolyze the aglycone-sugar bond of rutin inevitably cleaves the delicate inter-glycosidic α (1$\rightarrow$6) rhamnosidic linkage, degrading the product into D-glucose and L-rhamnose monosaccharides.

  • Enzymatic Precision: Utilizing a specific diglycosidase—such as rutinosidase from Aspergillus niger (AnRut)—selectively cleaves the β -D-glucopyranosidic bond at the C3 position of the quercetin aglycone while leaving the inter-glycosidic bond completely intact[2].

  • Necessity of Peracetylation: Native rutinose is notoriously hygroscopic, rapidly absorbing atmospheric moisture to form an intractable syrup[3]. By subjecting the isolated rutinose to exhaustive peracetylation, the free hydroxyl groups are masked, yielding a stable, highly crystalline, and hydrophobic product suitable for long-term storage and downstream synthetic applications[].

Quantitative Data & Reagent Summaries

Table 1: Comparative Cleavage Methods for Rutin

Method Reagents Inter-glycosidic Bond Aglycone Bond Primary Products Suitability for Rutinose
Acid Hydrolysis HCl or H₂SO₄, Heat Cleaved Cleaved Quercetin, Glucose, Rhamnose Poor (Total Degradation)

| Enzymatic Cleavage | Rutinosidase (pH 3.5) | Intact | Cleaved | Quercetin, Rutinose | Excellent (High Yield) |

Table 2: Physicochemical Properties of Intermediates and Target

Compound Molecular Formula MW ( g/mol ) Physical State Role in Synthesis
Rutin C₂₇H₃₀O₁₆ 610.52 Yellow Powder Starting Material
Rutinose C₁₂H₂₂O₁₀ 326.30 Hygroscopic Syrup Intermediate[3]

| Heptaacetylrutinose | C₂₆H₃₆O₁₇ | 620.57 | Crystalline Powder | Target Product[] |

Experimental Workflow

Workflow cluster_0 Phase 1: Enzymatic Cleavage cluster_1 Phase 2: Separation cluster_2 Phase 3: Chemical Peracetylation Rutin Rutin (Substrate) Insoluble Suspension Enzyme Rutinosidase (A. niger) Biocatalyst Rutin->Enzyme Hydrolysis Solid-State Hydrolysis pH 3.5, 35°C Enzyme->Hydrolysis Filtration Filtration Hydrolysis->Filtration Quercetin Quercetin (Filter Cake) Byproduct Filtration->Quercetin Rutinose Rutinose (Filtrate) Aqueous Phase Filtration->Rutinose Lyophilization Lyophilization (Water Removal) Rutinose->Lyophilization Ac2O Ac2O / Pyridine / DMAP 0°C to RT, 12h Lyophilization->Ac2O Workup Aqueous Workup & Chromatography Ac2O->Workup Hepta Heptaacetylrutinose Target Compound Workup->Hepta

Chemoenzymatic workflow for synthesizing heptaacetylrutinose from rutin.

Step-by-Step Protocol

Phase 1: Solid-State Enzymatic Cleavage

Causality Insight: Rutin has exceptionally low aqueous solubility. By loading the reactor at 50 g/L (exceeding solubility limits), the system operates via "solid-state biocatalysis." As the enzyme cleaves the substrate at the solid-liquid interface, the highly soluble rutinose enters the aqueous phase, while the aglycone (quercetin) remains insoluble. This phase separation drives the reaction forward via Le Chatelier's principle and eliminates the need for complex chromatographic separation[4].

  • Preparation: In a 2 L jacketed bioreactor, suspend 50 g of rutin hydrate in 1 L of 0.2 M Glycine-HCl buffer (pH 3.5).

  • Biocatalysis: Add recombinant Aspergillus niger rutinosidase (AnRut) to achieve a final enzymatic activity of 0.2 U/mL.

  • Incubation: Stir the suspension continuously at 750 rpm and maintain the temperature at 35 °C for 24 hours.

  • Validation: Monitor the reaction via HPLC (C18 column, MeOH/H₂O gradient) until the rutin substrate peak is fully depleted.

Phase 2: Isolation of Rutinose
  • Filtration: Filter the heterogeneous reaction mixture through a Buchner funnel using Whatman No. 1 filter paper.

  • Washing: Wash the resulting filter cake (quercetin byproduct) with 100 mL of ice-cold distilled water. Pool this wash with the primary filtrate.

  • Desalting: Pass the pooled, rutinose-rich filtrate through a mixed-bed ion-exchange resin column (e.g., Amberlite IR-120 and IRA-400) to strip the glycine buffer salts and residual enzyme.

  • Lyophilization: Freeze-dry the desalted aqueous eluate for 48 hours to yield crude rutinose as an amorphous, highly hygroscopic powder. Note: Proceed immediately to Phase 3 to prevent moisture absorption.

Phase 3: Chemical Peracetylation

Causality Insight: Pyridine acts as both the solvent and the primary acid scavenger, while a catalytic amount of 4-Dimethylaminopyridine (DMAP) acts as a highly efficient nucleophilic catalyst, accelerating the transfer of acetyl groups to the sterically hindered secondary hydroxyls of the disaccharide.

  • Setup: In an oven-dried, argon-flushed 500 mL round-bottom flask, dissolve 10 g of the lyophilized rutinose (~30.6 mmol) in 100 mL of anhydrous pyridine.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Catalysis: Add 0.1 g (0.8 mmol) of DMAP.

  • Acetylation: Equip an addition funnel and add 40 mL of acetic anhydride (~420 mmol, ~14 eq. excess) dropwise over 30 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the solution to warm to room temperature. Stir vigorously for 12–16 hours.

  • Validation: Confirm complete peracetylation via TLC (Silica gel, Hexane:EtOAc 1:1). The fully acetylated product will migrate rapidly ( Rf​≈0.6 ), whereas under-acetylated intermediates will streak lower on the plate.

Phase 4: Workup and Purification

Causality Insight: The workup is designed as a self-validating purification system. The acidic wash selectively protonates pyridine, dragging it into the aqueous layer, while the bicarbonate wash neutralizes and removes the acetic acid byproduct.

  • Quenching: Pour the reaction mixture over 300 g of crushed ice and stir vigorously for 30 minutes to hydrolyze the unreacted acetic anhydride into acetic acid.

  • Extraction: Transfer to a separatory funnel and extract with Dichloromethane (DCM) (3 × 150 mL).

  • Washing: Wash the combined organic layers sequentially with:

    • 1 M HCl (3 × 100 mL) to remove pyridine.

    • Saturated aqueous NaHCO₃ (2 × 100 mL) until gas evolution ceases (removes acetic acid).

    • Brine (1 × 100 mL) to remove bulk water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude syrup.

  • Purification: Purify the crude syrup via flash column chromatography (Silica gel, gradient elution from 4:1 to 1:1 Hexane/EtOAc). Alternatively, the syrup can be recrystallized from hot ethanol.

  • Final Validation: Dry the purified product in a vacuum desiccator. The target compound, hepta-O-acetylrutinose, will present as a white crystalline powder with a validated melting point of 169–170 °C and an optical rotation of [α]D20​−27.7∘ (chloroform)[3].

Sources

Application

Application Note: Heptaacetylrutinose as a Precursor Glycosyl Donor in Koenigs-Knorr Syntheses of Rutinosides

Executive Summary Rutinose (6-O- α -L-rhamnopyranosyl-D-glucopyranose) is a critical disaccharide moiety found in numerous bioactive flavonoids, including rutin, hesperidin, and narirutin[1]. The conjugation of rutinose...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rutinose (6-O- α -L-rhamnopyranosyl-D-glucopyranose) is a critical disaccharide moiety found in numerous bioactive flavonoids, including rutin, hesperidin, and narirutin[1]. The conjugation of rutinose to hydrophobic aglycones drastically alters their pharmacokinetic profiles, enhancing aqueous solubility, stability, and targeted release via gut microbiota metabolism[1][2].

In synthetic carbohydrate chemistry, heptaacetylrutinose serves as a highly stable, bench-ready precursor. However, it cannot be used directly in classic Koenigs-Knorr glycosylations. It must first be converted into a glycosyl halide—specifically α -acetobromorutinose (heptaacetylrutinosyl bromide)—which then acts as the active electrophilic donor[3]. This application note details the mechanistic rationale, standardized protocols, and troubleshooting guidelines for utilizing heptaacetylrutinose in the synthesis of complex β -rutinosides.

Mechanistic Insights: The Koenigs-Knorr Pathway

The Koenigs-Knorr reaction is a premier method for constructing stereospecific glycosidic bonds. When utilizing heptaacetylrutinose, the workflow is divided into two distinct mechanistic phases:

  • Halogenation (Donor Activation): Heptaacetylrutinose is treated with hydrobromic acid in acetic acid (typically 33 wt. % HBr). The strong acid protonates the anomeric acetate, leading to its displacement by the bromide ion. Due to the anomeric effect , the thermodynamically stable α -glycosyl bromide is formed exclusively.

  • Halophilic Promotion & Stereocontrol: The α -acetobromorutinose is reacted with an aglycone (acceptor) in the presence of heavy metal salts (e.g., Ag 2​ CO 3​ , AgOTf). The silver ions act as halophiles, abstracting the bromide to generate a highly reactive oxocarbenium ion[4].

    • Causality of Stereoselectivity: The acetyl protecting group at the C2 position of the glucose moiety is strategically chosen. It participates in the reaction via Neighboring Group Participation (NGP) , forming a cyclic dioxolenium ion intermediate. This intermediate sterically blocks the α -face of the anomeric center, forcing the incoming aglycone to attack exclusively from the β -face, thereby yielding the desired 1,2-trans ( β ) glycosidic linkage[4].

KoenigsKnorr A Heptaacetylrutinose (Precursor) B HBr / AcOH (Halogenation) A->B C α-Acetobromorutinose (Active Donor) B->C Anomeric Acetate Displacement D Ag2CO3 / AgOTf (Halophilic Activation) C->D E Oxocarbenium Ion (with C2 NGP) D->E -AgBr F Aglycone Acceptor (ROH) E->F G Protected β-Rutinoside (1,2-trans linkage) F->G β-Face Attack

Mechanistic pathway of Koenigs-Knorr glycosylation using a heptaacetylrutinose-derived donor.

Quantitative Data: Promoter System Comparison

The choice of promoter dictates the reaction kinetics, yield, and stereochemical outcome. The table below summarizes the performance of various catalytic systems when using acetobromorutinose as the donor[4][5].

Promoter SystemSolventTypical YieldStereoselectivityMechanistic Notes & Causality
Ag₂CO₃ / I₂ CH₂Cl₂50–65%High 1,2-trans ( β )Heterogeneous system. Iodine acts as a co-promoter. Requires rigorous exclusion of light to prevent Ag degradation.
AgOTf / TMU CH₂Cl₂70–85%High 1,2-trans ( β )Homogeneous system. Highly halophilic; ideal for sterically hindered or unreactive phenolic aglycones[4].
BnEt₃NBr / KOH CHCl₃ / H₂O45–60%Moderate ( α/β mix)5. Avoids heavy metals but sacrifices stereocontrol due to lack of tight ion-pair coordination[5].

Experimental Protocols (Self-Validating Workflows)

Protocol A: Synthesis of α -Acetobromorutinose from Heptaacetylrutinose

This protocol converts the stable precursor into the highly reactive glycosyl halide.

  • Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve heptaacetylrutinose (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M).

  • Halogenation: Cool the solution to 0 °C using an ice bath. Slowly add (5.0 eq) dropwise.

    • Causality: The reaction is maintained at 0 °C initially to prevent the aggressive hydrobromic acid from cleaving the delicate inter-glycosidic ( α -1,6) bond between the rhamnose and glucose units.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc, 1:1).

  • Quenching & Workup: Dilute the mixture with additional CH₂Cl₂ and pour it into a separatory funnel containing ice-cold water. Wash the organic layer with ice-cold saturated aqueous NaHCO₃ until CO₂ evolution ceases and the pH is neutral.

    • Causality: Rapid neutralization of residual HBr is critical. Prolonged exposure to acidic aqueous conditions will hydrolyze the sensitive anomeric bromide back to a hemiacetal, rendering the donor inert for the subsequent Koenigs-Knorr reaction.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <30 °C to yield α -acetobromorutinose as a pale yellow foam. Do not purify via silica gel chromatography , as the bromide is unstable on silica. Use immediately in Protocol B.

Protocol B: Koenigs-Knorr Glycosylation

This protocol couples the activated donor to a flavonoid aglycone (e.g., naringenin or apigenin)[3][4].

  • Acceptor Activation: In a flame-dried flask shielded from light (wrapped in aluminum foil), combine the aglycone (1.0 eq), Ag₂CO₃ (2.0 eq), and freshly activated 4Å molecular sieves in anhydrous CH₂Cl₂. Stir for 30 minutes at room temperature.

    • Causality: Molecular sieves are mandatory to scavenge trace water. If water is present, it will act as a competing nucleophile, attacking the oxocarbenium ion to form an undesired hemiacetal byproduct. Light exclusion prevents the photochemical degradation of Ag(I) salts into catalytically inactive metallic silver (Ag⁰).

  • Coupling: Dissolve the freshly prepared α -acetobromorutinose (1.2 eq) from Protocol A in a minimal amount of anhydrous CH₂Cl₂. Add this solution dropwise to the acceptor mixture over 15 minutes.

  • Reaction: Stir the suspension vigorously at room temperature in the dark for 16–24 hours[3].

  • Filtration: Filter the heterogeneous mixture through a pad of Celite to remove silver salts and molecular sieves. Wash the filter cake thoroughly with CH₂Cl₂.

  • Purification: Concentrate the filtrate and purify the crude product via flash column chromatography (silica gel) to isolate the peracetylated β -rutinoside.

Protocol C: Global Deprotection (Zemplén Transesterification)

Removal of the acetyl protecting groups to yield the final bioactive rutinoside.

  • Solvation: Dissolve the purified peracetylated β -rutinoside in anhydrous methanol (0.1 M).

  • Base Addition: Add a catalytic amount of sodium methoxide (NaOMe, 0.1 eq) to adjust the pH to ~9–10. Stir at room temperature for 2–4 hours.

    • Causality: Zemplén conditions utilize catalytic alkoxide to transesterify the acetates into methyl acetate (which is volatile). This avoids the use of aqueous hydroxide, which could cause epimerization or degradation of the flavonoid aglycone.

  • Neutralization: Add pre-washed Amberlite IR-120 (H⁺ form) strongly acidic cation-exchange resin until the pH reaches 7.0.

  • Isolation: Filter off the resin, wash with methanol, and concentrate the filtrate in vacuo to yield the pure, fully deprotected β -rutinoside[3].

Sources

Method

Advanced Chromatographic Purification of Rutinose Heptaacetate: Protocols and Mechanistic Insights

Introduction & Mechanistic Rationale Rutinose heptaacetate (6-O-α-L-rhamnopyranosyl-D-glucose heptaacetate, CAS 29202-64-0) is a highly valued protected disaccharide intermediate in carbohydrate chemistry[1]. It plays a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Rutinose heptaacetate (6-O-α-L-rhamnopyranosyl-D-glucose heptaacetate, CAS 29202-64-0) is a highly valued protected disaccharide intermediate in carbohydrate chemistry[1]. It plays a critical role in the semisynthesis of complex bioactive flavonoids, such as linarin, acacetin, and robustaflavone[2].

The compound is typically synthesized via the peracetylation of abundant natural flavonoids (e.g., rutin or diosmin), followed by selective cleavage of the sugar-aglycone bond. For example, mild alkaline hydrolysis of 7-O-flavone glycosides provides an efficient, high-yield pathway to isolate rutinose heptaacetate from diosmin derivatives[3].

The Causality of the Purification Strategy: Purifying rutinose heptaacetate directly from a crude cleavage mixture presents a unique chromatographic challenge. The crude matrix contains unreacted starting materials, cleaved aglycones (e.g., diosmetin or quercetin acetates), and the target peracetylated sugar.

  • Why Peracetylation? Natural rutinose is highly polar and difficult to isolate from aqueous mixtures. Peracetylation masks the hydroxyl groups, drastically reducing the molecule's polarity and preventing strong hydrogen bonding. This shifts the solubility profile, allowing the compound to be extracted into organic solvents (like dichloromethane) and purified via normal-phase silica gel chromatography.

  • Detection Challenges: Unlike parent flavonols which possess strong conjugated systems easily detected via HPLC-DAD at 256 nm or 368 nm[4], rutinose heptaacetate lacks a UV chromophore. Therefore, analytical monitoring must rely on Evaporative Light Scattering Detection (ELSD), Refractive Index (RI) detection, or destructive Thin-Layer Chromatography (TLC) charring techniques.

Workflow A Crude Cleavage Mixture (Aglycones & Acetylated Sugars) B Liquid-Liquid Extraction (DCM / Brine) A->B C Silica Gel Chromatography (Hexane : EtOAc Gradient) B->C D Fraction Analysis (TLC Charring & HPLC-ELSD) C->D E Pooling & Concentration D->E F Crystallization (Absolute Ethanol) E->F G Pure Rutinose Heptaacetate (>98% Purity) F->G

Workflow for the isolation and purification of rutinose heptaacetate.

Chromatographic Separation Principle

The separation of rutinose heptaacetate from the crude mixture relies on differential adsorption affinities on a polar stationary phase (Silica Gel 60). The acetylated aglycones, being more lipophilic and sterically hindered, exhibit lower affinity for the silica and elute first. The target rutinose heptaacetate elutes at moderate solvent polarities, while unreacted, partially protected glycosides remain strongly retained on the column.

Polarity Stationary Silica Gel (Polar) Stationary Phase LowPol Aglycone Acetates (Low Polarity) Stationary->LowPol Elutes First Target Rutinose Heptaacetate (Medium Polarity) Stationary->Target Elutes Second HighPol Unreacted Glycosides (High Polarity) Stationary->HighPol Retained

Normal-phase chromatographic separation mechanism based on polarity.

Quantitative Data & Method Parameters

To ensure a self-validating purification process, specific gradient conditions and analytical parameters must be established prior to the physical separation.

Table 1: Preparative Silica Gel Chromatography Gradient

Stationary Phase: Silica Gel 60 (230–400 mesh)

StepMobile Phase (Hexane : EtOAc)Column Volumes (CV)Target Eluate
180 : 202Non-polar impurities
260 : 403Acetylated aglycones
350 : 504Rutinose Heptaacetate
420 : 802Polar byproducts
50 : 1002Column wash
Table 2: Analytical HPLC-ELSD Conditions for Purity Validation

Because rutinose heptaacetate lacks a UV chromophore, ELSD is mandatory for accurate purity assessment.

ParameterSpecification
Column Symmetry C18 (250 × 4.6 mm, 5 µm)
Mobile Phase A Water (0.1% Formic Acid)
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detector ELSD (Drift tube temp: 60°C, Gas pressure: 30 psi)
Expected Retention Time ~12.5 minutes

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system . By utilizing dual-mode TLC visualization (UV vs. chemical charring), the operator can definitively distinguish the target sugar from aromatic impurities in real-time.

Phase 1: Sample Preparation and Loading
  • Dissolution: Dissolve 10 g of the crude cleavage mixture in a minimal volume (approx. 15-20 mL) of anhydrous Dichloromethane (DCM).

  • Dry Loading (Recommended): Add 15 g of Silica Gel 60 to the solution. Evaporate the DCM completely under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Rationale: Dry loading prevents band broadening that occurs when highly concentrated viscous liquids are loaded directly onto the column bed.

  • Column Packing: Slurry-pack a glass chromatography column (e.g., 5 cm diameter) with 200 g of Silica Gel 60 using Hexane. Carefully add the dry-loaded sample evenly to the top of the silica bed. Protect the bed with a 1 cm layer of clean sea sand.

Phase 2: Gradient Elution
  • Initial Elution: Begin eluting with 2 Column Volumes (CV) of Hexane:EtOAc (80:20). Collect 50 mL fractions.

  • Aglycone Elution: Transition to Hexane:EtOAc (60:40) for 3 CV.

  • Target Elution: Transition to Hexane:EtOAc (50:50) for 4 CV. Rutinose heptaacetate will elute in this window.

Phase 3: Self-Validating Fraction Analysis (TLC)
  • Spotting: Spot fractions onto silica gel 60 F254 TLC plates. Develop the plates in a Hexane:EtOAc (1:1) solvent system.

  • UV Inspection (Negative Control): Examine the plate under UV light (254 nm). Crucial Check: Rutinose heptaacetate will not be visible under UV. Any dark spots observed under UV indicate the presence of contaminating aglycones.

  • Charring (Positive Identification): Spray the TLC plate evenly with a 5% solution of Sulfuric Acid ( H2​SO4​ ) in Ethanol. Heat the plate using a heat gun or hot plate at 110°C for 2-3 minutes.

  • Validation: Rutinose heptaacetate will appear as a distinct, dark brown/black charred spot at an Rf​ of approximately 0.45. Pool only the fractions that show a strong charred spot and absolutely zero UV activity.

Phase 4: Recovery and Crystallization
  • Concentration: Combine the validated fractions and concentrate under reduced pressure at 40°C to yield a pale yellow syrup.

  • Crystallization: Dissolve the syrup in a minimal amount of hot absolute ethanol. Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.

  • Filtration: Filter the resulting white to light-yellow crystalline powder[1] under vacuum. Wash with ice-cold ethanol and dry in a vacuum desiccator to yield pure rutinose heptaacetate (>98% purity by HPLC-ELSD).

References

  • Quintin, J., & Lewin, G. (2005). Mild alkaline hydrolysis of some 7-O-flavone glycosides. Application to a novel access to rutinose heptaacetate. Tetrahedron Letters, 46(25), 4341-4343.
  • Quintin, J., & Lewin, G. (2004). Semisynthesis of Linarin, Acacetin, and 6-Iodoapigenin Derivatives from Diosmin. Journal of Natural Products, 67(9), 1624-1627.
  • Sammani, M. S., et al. (2019). High-Performance Liquid Chromatographic Method for the Simultaneous Determination of Four Flavonols in Food Supplements and Pharmaceutical Formulations. Analytical Letters.
  • TCI Chemicals. Rutinose Heptaacetate Product Information.

Sources

Application

Enzymatic Synthesis Applications Utilizing Rutinose Derivatives: A Comprehensive Protocol Guide for Drug Development

Introduction Glycosylation is a premier strategy in drug development designed to modify the physicochemical and pharmacokinetic properties of small-molecule therapeutics. Among various carbohydrate moieties, rutinose (6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Glycosylation is a premier strategy in drug development designed to modify the physicochemical and pharmacokinetic properties of small-molecule therapeutics. Among various carbohydrate moieties, rutinose (6-O-α-L-rhamnosyl-D-glucose) offers unique pharmacological advantages. Conjugating rutinose to drug candidates can dramatically enhance aqueous solubility, reduce systemic toxicity, and enable targeted delivery via rhamnose-binding lectins (RBLs) that are frequently overexpressed in specific cancer cells[1].

Traditionally, the chemical synthesis of rutinosides has been bottlenecked by complex, multi-step protection and deprotection schemes that result in low yields and toxic byproducts. However, the discovery and characterization of microbial and plant-derived rutinosidases—such as those from Aspergillus niger, Tartary buckwheat, and Sarocladium strictum—have revolutionized this field. These unique diglycosidases possess robust transglycosylation activities, enabling the one-step enzymatic transfer of a rutinosyl moiety from an inexpensive donor (like rutin) directly to various acceptor molecules[2].

Mechanistic Insights into Rutinosidase-Catalyzed Transglycosylation

Rutinosidases (EC 3.2.1.168) are retaining glycosidases primarily belonging to the Glycoside Hydrolase (GH) families GH5 and GH55. Unlike standard glycosidases that exclusively hydrolyze glycosidic bonds, retaining rutinosidases can intercept the covalent glycosyl-enzyme intermediate with an exogenous nucleophile (the acceptor) rather than water.

  • Substrate Tunnel Dynamics: Molecular modeling of the A. niger rutinosidase (AnRut) reveals a distinct substrate tunnel that accommodates the bulky rutinose disaccharide while restricting water access to the active site. This structural feature suppresses the secondary hydrolysis of the newly formed transglycosylation products, allowing for significantly higher synthetic yields[3].

  • Acceptor Versatility: The enzyme exhibits unprecedented promiscuity, capable of rutinosylating phenolic hydroxyl groups, carboxyl groups, and even inorganic azides. This versatility opens novel pathways for click-chemistry applications in modern drug design[3].

G Donor Glycosyl Donor (Rutin) Enzyme Rutinosidase (GH5/GH55) Transglycosylation Donor->Enzyme Binding & Cleavage Acceptor Acceptor Molecule (Phenolic Acids, Azides) Acceptor->Enzyme Nucleophilic Attack Product Rutinose Derivative (Target Drug) Enzyme->Product Rutinosyl Transfer Byproduct Aglycone Byproduct (Quercetin) Enzyme->Byproduct Aglycone Release

Caption: Workflow of rutinosidase-catalyzed transglycosylation for drug synthesis.

Pharmacological Applications of Rutinose Derivatives

  • Antiviral Agents: Rutinosylation of phenolic acids (e.g., sinapic acid, ferulic acid) significantly increases their antiviral efficacy. For instance, sinapic acid rutinoside has demonstrated potent in vitro activity against feline calicivirus (FCV), serving as a highly effective norovirus surrogate[4].

  • Anti-Tumoral Therapeutics: Conjugating rutinose to chemotherapeutic agents enhances their therapeutic window. Recent studies show that rutinoside derivatives exhibit selective cytotoxicity against pancreatic cancer cells by exploiting RBL-mediated endocytosis, while safely sparing healthy epithelial cells[1].

Pathway Drug Rutinose-Conjugated Drug Solubility Enhanced Aqueous Solubility Drug->Solubility Glycosylation Effect Targeting Rhamnose-Binding Lectin (RBL) Targeting Drug->Targeting Receptor Recognition Uptake Increased Cellular Uptake (Cancer Cells/Viral Hosts) Solubility->Uptake Targeting->Uptake Efficacy Improved Anti-Tumoral / Antiviral Efficacy Uptake->Efficacy Intracellular Action

Caption: Pharmacological enhancement pathway of rutinose-conjugated therapeutics.

Quantitative Data on Rutinose Derivative Synthesis

The table below summarizes the synthetic parameters and pharmacological benefits of key rutinose derivatives developed through enzymatic transglycosylation.

Acceptor MoleculeEnzyme SourceGlycosyl DonorSynthesized DerivativeKey Pharmacological Benefit
Sinapic Acid Fagopyrum tataricum (Tartary buckwheat)RutinSinapic acid rutinosideEnhanced antiviral activity (FCV surrogate)[4]
Resorcinol Sarocladium strictumRutinResorcinol rutinosideIncreased aqueous solubility (1.93 g/mL); Anti-tumoral[1]
Sodium Azide Aspergillus nigerRutinRutinosyl azideVersatile click-chemistry intermediate for drug design[3]
Vanillic Acid Fagopyrum tataricumRutinVanillic acid rutinosideImproved antiviral properties[4]

Validated Experimental Protocols

Protocol 1: Enzymatic Synthesis of Phenolic Acid Rutinosides

Objective: To synthesize antiviral rutinoside derivatives (e.g., sinapic acid rutinoside) via transglycosylation using tartary buckwheat rutinase.

Causality & Experimental Design:

  • Buffer Selection: A 20 mM Acetate buffer at pH 5.0 is critical. This mildly acidic environment matches the enzyme's optimal pH while simultaneously protecting electron-rich phenolic acids from auto-oxidation, which rapidly occurs at physiological or basic pH[4].

  • Temperature Control: Incubation at 40 °C provides the optimal thermodynamic balance—maximizing the transglycosylation kinetic rate without inducing thermal denaturation of the rutinase[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mM rutin and 10 mM sinapic acid in 1 mL of 20 mM sodium acetate buffer (pH 5.0). Note: If acceptor solubility is a limiting factor, up to 10% (v/v) DMSO can be used as a co-solvent, though it may slightly reduce the overall enzyme activity.

  • Enzyme Addition: Add 3.75% (w/w relative to the rutin substrate) of purified rutinase derived from Fagopyrum tataricum.

  • Incubation: Incubate the reaction mixture in a thermoshaker at 40 °C and 300 rpm for 12 to 24 hours.

  • Reaction Termination: Stop the reaction by heating the mixture at 95 °C for 5 minutes to completely denature the enzyme.

  • Self-Validation & Purification: Centrifuge the mixture at 10,000 × g for 10 minutes to pellet the denatured protein and any unreacted precipitated rutin. Analyze the supernatant via HPLC (C18 column, UV detection at 320 nm) to confirm the depletion of the donor and the appearance of the product peak. Purify the target sinapic acid rutinoside using preparative HPLC. Finally, validate the regioselectivity of the rutinosyl transfer using 1H and 13C NMR to ensure attachment at the desired functional group.

Protocol 2: "Solid-State" Biocatalysis for High-Yield Rutinosylation

Objective: To achieve high-titer synthesis of rutinosyl derivatives (e.g., rutinosyl azide) using crude Aspergillus niger rutinosidase (AnRut) under heterogeneous conditions.

Causality & Experimental Design:

  • Heterogeneous System: Traditional transglycosylation is severely limited by the poor aqueous solubility of rutin (~0.15 g/L). By operating as a "solid-state" suspension (up to 300 g/L rutin), we create a continuous supply of dissolved donor as the reaction proceeds[5].

  • Thermodynamic Shift: High substrate concentrations drastically lower the water activity ( aw​ ) in the microenvironment. This kinetically favors the transglycosylation (synthetic) pathway over the hydrolytic pathway, maximizing product yield without the need for denaturing organic co-solvents[5].

Step-by-Step Methodology:

  • Suspension Preparation: Suspend 300 mg of rutin (donor) and the desired acceptor (e.g., 500 mM sodium azide for click-chemistry precursors) in 1 mL of 50 mM citrate-phosphate buffer (pH 5.0).

  • Enzyme Introduction: Add crude or recombinant AnRut (approximately 0.5 U/mL final activity). The mixture will appear as a thick, opaque slurry.

  • Biocatalysis: Incubate at 35 °C with vigorous shaking (1000 rpm) to ensure adequate mass transfer within the heterogeneous mixture.

  • Monitoring (Self-Validation): Periodically sample 10 µL of the slurry, dilute 100-fold in methanol to dissolve all components, and monitor the conversion of rutin to isoquercitrin/quercetin and the formation of the rutinosyl product via LC-MS.

  • Downstream Processing: Once the donor is depleted (typically within 24-48 hours), lyophilize the mixture. Extract the rutinosylated product using selective solvents (e.g., methanol or ethyl acetate, depending on the acceptor's polarity) and purify via silica gel chromatography.

References

  • [1] Title: Rutinosides-derived from Sarocladium strictum 6-O-α-rhamnosyl-β-glucosidase show enhanced anti-tumoral activity in pancreatic cancer cells. Source: PMC. URL:[Link]

  • [4] Title: Enzymatic Synthesis of Novel Phenol Acid Rutinosides Using Rutinase and Their Antiviral Activity in Vitro. Source: Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • [2] Title: Two fungal flavonoid-specific glucosidases/rutinosidases for rutin hydrolysis and rutinoside synthesis under homogeneous and heterogeneous reaction conditions. Source: PMC. URL:[Link]

  • [3] Title: Dual Substrate Specificity of the Rutinosidase from Aspergillus niger and the Role of Its Substrate Tunnel. Source: PMC. URL:[Link]

  • [5] Title: Bioproduction of Quercetin and Rutinose Catalyzed by Rutinosidase: Novel Concept of “Solid State Biocatalysis”. Source: MDPI. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Crystallization Solvents for Heptaacetylrutinose Purification

Welcome to the Carbohydrate Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the purification of heptaacetylrutinose (CAS 29202-64-0),...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Carbohydrate Chemistry Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals tasked with the purification of heptaacetylrutinose (CAS 29202-64-0), a critical peracetylated disaccharide intermediate used in glycochemistry and the synthesis of complex oligosaccharides[].

Unlike its parent compound (rutinose), heptaacetylrutinose presents unique thermodynamic behaviors during purification. This guide provides field-proven, self-validating protocols and troubleshooting steps to ensure high-yield, high-purity crystallization.

Part 1: Frequently Asked Questions (Solvent Selection & Thermodynamics)

Q: Why does heptaacetylrutinose require completely different solvent systems compared to native rutinose? A: Native rutinose is highly hydrophilic due to its multiple free hydroxyl groups, making it highly soluble in water. During peracetylation, these seven hydroxyl groups are replaced by acetyl ester groups. This chemical modification eliminates the molecule's hydrogen-bond donor capacity and drastically increases its lipophilicity[]. Consequently, heptaacetylrutinose becomes completely insoluble in water but highly soluble in halogenated solvents (e.g., dichloromethane), ethyl acetate, and hot alcohols[2].

Q: What are the thermodynamic drivers for selecting an anti-solvent system for this compound? A: Anti-solvent crystallization relies on manipulating the supersaturation of the solution. By dissolving the compound in a "good" solvent (like ethyl acetate) and slowly adding a miscible "poor" solvent (like hexane), you lower the dielectric constant of the medium. This reduces the solubility of the hydrophobic acetylated sugar, driving it out of solution. The critical factor is navigating the Metastable Zone Width (MSZW) —the thermodynamic space between the solubility curve and the spinodal decomposition curve.

Part 2: Troubleshooting Common Crystallization Issues

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Symptom: Instead of forming solid crystals, the solution separates into a cloudy, biphasic liquid mixture that eventually settles into a sticky gum or oil at the bottom of the flask.

  • Causality: Oiling out occurs when the supersaturation level is generated too rapidly, causing the system to cross the spinodal curve before primary nucleation can occur. The solute separates as a solute-rich liquid phase rather than a solid crystal lattice. This is highly common in peracetylated sugars due to their low melting points and the presence of residual pyridine or acetic anhydride impurities.

  • Solution: Re-dissolve the oil by heating the mixture and adding 5-10% more of the primary solvent. Reduce your cooling rate to <0.5 °C/min. Introduce seed crystals at the exact onset of supersaturation (the cloud point) to bypass the high activation energy barrier of primary nucleation.

Issue 2: Co-crystallization of Impurities (Discolored Crystals)

  • Symptom: Crystals form successfully but possess a yellow/brown tint and exhibit a depressed melting point.

  • Causality: Rapid crystal growth kinetics trap mother liquor and reaction byproducts (like pyridinium acetate) within the growing crystal lattice defects.

  • Solution: Implement a temperature-cycling (Ostwald ripening) protocol. Heat the suspension to just below the dissolution temperature to dissolve smaller, imperfect crystals and trapped impurities, then cool slowly. This thermodynamically favors the growth of larger, purer crystals.

Part 3: Mechanistic Workflows & Visualizations

The following decision tree outlines the logical workflow for selecting the appropriate crystallization strategy based on the purity of your crude post-acetylation mixture.

G Start Crude Heptaacetylrutinose (Post-Acetylation) PurityCheck Assess Purity via TLC/HPLC Start->PurityCheck HighPurity High Purity (>85%) PurityCheck->HighPurity LowPurity Low Purity (<85%) PurityCheck->LowPurity Cooling Cooling Crystallization (Hot Ethanol) HighPurity->Cooling AntiSolvent Anti-Solvent Crystallization (EtOAc / Hexane) LowPurity->AntiSolvent Oiling Oiling Out Detected? Cooling->Oiling AntiSolvent->Oiling Seed Add Seed Crystals & Reduce Cooling Rate Oiling->Seed Yes Success Pure Crystalline Product Oiling->Success No Seed->Success

Caption: Workflow for selecting and optimizing the crystallization strategy for heptaacetylrutinose.

Understanding the thermodynamic pathways is critical to preventing phase separation. The diagram below illustrates the mechanistic divergence between successful crystallization and oiling out.

MechanisticPathway Supersat Supersaturated Solution (Heptaacetylrutinose) RapidCool Rapid Cooling / High Impurities Supersat->RapidCool SlowCool Slow Cooling / Seeding Supersat->SlowCool LLPS Liquid-Liquid Phase Separation (Oiling Out) RapidCool->LLPS Crosses Spinodal Curve Nucleation Primary/Secondary Nucleation SlowCool->Nucleation Stays in Metastable Zone Amorphous Amorphous Solid / Gum LLPS->Amorphous Solvent Evaporation Crystal Ordered Crystal Lattice Nucleation->Crystal Crystal Growth

Caption: Thermodynamic pathways leading to either successful crystallization or oiling out.

Part 4: Data Presentation

Table 1: Physicochemical Profile of Heptaacetylrutinose
PropertyValue / Description
IUPAC Name [(2S,3S,4R,5R,6R)-4,5-diacetyloxy-2-methyl-6-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-3-yl] acetate[3]
Molecular Weight 620.57 g/mol []
CAS Number 29202-64-0[]
Appearance Light yellow to white crystalline powder[]
Hydrophobicity High (due to 7 acetyl ester groups masking all native hydroxyls)
Table 2: Solvent / Anti-Solvent Pair Efficacy
Solvent SystemMechanismEfficacy for HeptaacetylrutinoseCommon Pitfalls
Absolute Ethanol Cooling CrystallizationHigh (Yields high-purity crystals)Requires precise cooling to avoid oiling out.
EtOAc / Hexane Anti-Solvent AdditionVery High (Excellent for crude mixtures)Excess hexane causes rapid precipitation (gumming).
DCM / Diethyl Ether Anti-Solvent AdditionModerateEther volatility makes scale-up hazardous.
Methanol / Water Anti-Solvent AdditionLowEster hydrolysis risk; poor solubility profile.

Part 5: Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: Cooling Crystallization (Absolute Ethanol)

Best for crude mixtures with >85% purity.

  • Dissolution: Suspend crude heptaacetylrutinose in absolute ethanol (3 mL per gram of crude). Heat the mixture to 75°C under reflux with moderate stirring.

    • Causality: Ethanol at elevated temperatures provides enough kinetic energy to disrupt the weak intermolecular van der Waals forces of the peracetylated sugar, allowing complete solvation.

    • Validation Check: The solution must transition from an opaque suspension to a completely transparent, pale-yellow liquid. If particulates remain after 15 minutes at 75°C, filter the solution hot to remove insoluble impurities before proceeding.

  • Controlled Cooling: Remove the heat source and allow the solution to cool to 50°C at a natural rate. Once at 50°C, program the cooling bath to reduce the temperature at a strict rate of 0.5 °C/min down to 25°C.

    • Causality: A slow cooling rate ensures the system remains within the metastable zone, favoring the organized addition of solute molecules to existing crystal lattices rather than triggering chaotic primary nucleation.

    • Validation Check: At approximately 40°C, the solution should become slightly turbid (onset of nucleation). If oil droplets form instead, immediately reheat to 60°C and add 0.5 mL of ethanol.

  • Isolation: Once the solution reaches 25°C, transfer it to an ice bath (0-4°C) for 2 hours to maximize yield. Filter the crystals under vacuum and wash with a minimal amount of ice-cold ethanol.

    • Validation Check: The filtrate should be clear, and the recovered crystals should appear as a white, free-flowing powder. TLC should show a single, distinct spot.

Protocol B: Anti-Solvent Crystallization (Ethyl Acetate / Hexane)

Best for crude mixtures with <85% purity or those prone to oiling out.

  • Dissolution: Dissolve the crude heptaacetylrutinose in ethyl acetate (EtOAc) at room temperature (2 mL per gram of crude).

    • Causality: EtOAc is a highly compatible, moderately polar aprotic solvent that readily solvates the hydrophobic acetyl groups without the need for heating, thereby protecting the ester bonds from thermal degradation.

    • Validation Check: Ensure complete dissolution. The solution must be entirely clear.

  • Anti-Solvent Addition: While stirring continuously at 200 rpm, add hexane dropwise (up to a total of 4 mL per gram of crude).

    • Causality: Hexane acts as a strong anti-solvent. Its addition lowers the overall polarity of the medium, drastically reducing the solubility of heptaacetylrutinose and driving the system into supersaturation.

    • Validation Check:Critical Step: Stop adding hexane immediately when the solution becomes persistently turbid (the cloud point). This visual cue confirms the system has reached the exact boundary of the metastable zone. Do not add more hexane, or the product will crash out as an amorphous gum.

  • Aging and Harvesting: Allow the turbid solution to age for 4 hours at room temperature without stirring. Then, cool to 4°C for 2 hours.

    • Validation Check: A distinct layer of crystalline solid should form at the bottom of the flask. Filter under vacuum and wash the crystal cake with a pre-chilled 1:4 mixture of EtOAc:Hexane.

Part 6: References

  • National Center for Biotechnology Information (PubChem). Rutinose heptaacetylrutinose | C26H36O17 | CID 78901. Retrieved from: [Link]

  • Lu, J., et al. (2006). Sugar Acetates as CO2-philes: Molecular Interactions and Structure Aspects from Absorption Measurement Using Quartz Crystal Microbalance. Industrial & Engineering Chemistry Research, 45(25), 8443-8450. Retrieved from:[Link]

  • Wang, Y., et al. (2021). Synthesis and Self-Assembling Properties of Peracetylated β-1-Triazolyl Alkyl D-Glucosides and D-Galactosides. Molecules, 26(17), 5256. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance During Heptaacetylrutinose Glycosylation

Introduction Welcome to the technical support guide for navigating the complexities of glycosylating sterically hindered acceptors, with a specific focus on heptaacetylrutinose. The synthesis of complex oligosaccharides...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for navigating the complexities of glycosylating sterically hindered acceptors, with a specific focus on heptaacetylrutinose. The synthesis of complex oligosaccharides is a cornerstone of modern drug development and glycobiology. However, the construction of glycosidic bonds is often hampered by steric hindrance, where bulky protecting groups on both the glycosyl donor and acceptor impede the desired reaction.[1] Heptaacetylrutinose, a fully protected disaccharide, presents a significant steric challenge to incoming glycosyl donors, often leading to low yields, poor stereoselectivity, and the formation of undesirable byproducts.

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems encountered during these challenging reactions. By understanding the underlying chemical principles and employing advanced synthetic strategies, it is possible to overcome these steric barriers and achieve successful glycosylation outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the challenges and strategies for the glycosylation of heptaacetylrutinose.

Q1: What makes heptaacetylrutinose a sterically hindered glycosyl acceptor?

Heptaacetylrutinose is a disaccharide composed of rhamnose and glucose, with all seven of its hydroxyl groups protected by bulky acetyl groups. This dense arrangement of protecting groups creates a sterically crowded environment around the remaining free hydroxyl group (typically at the C4 position of the glucose unit, if prepared from rutinose), which is the target for glycosylation. The incoming glycosyl donor must navigate this congested space to form the glycosidic bond, a process that is energetically unfavorable and often slow.[1][2]

Q2: What are the most common classes of glycosyl donors for hindered acceptors, and how do I choose the right one?

For sterically demanding glycosylations, the choice of glycosyl donor is critical. The ideal donor should be highly reactive upon activation but stable enough for storage and handling. The three most common classes are:

  • Glycosyl Trichloroacetimidates: These are highly reactive donors activated by catalytic amounts of a Lewis acid like TMSOTf or BF₃·OEt₂.[3][4] They are often the first choice for difficult couplings due to their high reactivity. However, this high reactivity can sometimes lead to side reactions if not carefully controlled.[5][6]

  • Thioglycosides: These donors offer a good balance of stability and reactivity.[7] They are activated by thiophilic promoters, with common systems including N-iodosuccinimide/triflic acid (NIS/TfOH) or 1-benzenesulfinyl piperidine/triflic anhydride (BSP/Tf₂O).[7][8] The reactivity of thioglycosides can be "tuned" by modifying the protecting groups (the "armed-disarmed" effect), providing an additional layer of control.[2]

  • Glycosyl Halides: While historically significant, glycosyl halides are generally less reactive than the other two classes and often require harsher activation conditions, such as the use of silver salts. They can be effective in certain cases, but their use with hindered acceptors can be challenging.

Choosing the right donor depends on several factors:

  • Desired Stereochemistry: The protecting group at the C2 position of the donor plays a crucial role. A participating group (e.g., acetyl, benzoyl) will typically lead to a 1,2-trans-glycoside, while a non-participating group (e.g., benzyl, ether) is required for 1,2-cis-glycosides.[9][10][11]

  • Acceptor Reactivity: For a highly hindered and unreactive acceptor like heptaacetylrutinose, a more reactive donor system, such as a trichloroacetimidate or a pre-activated thioglycoside, is often necessary.[12][13]

  • Stability: Thioglycosides are generally more stable and easier to handle than the more moisture-sensitive trichloroacetimidates.

Q3: How do powerful promoter systems like BSP/Tf₂O or p-TolSCl/AgOTf work, and when should I use them?

For extremely challenging glycosylations, standard promoter systems may not be sufficient. More powerful, pre-activation based methods are often required.[12][14]

  • BSP/Tf₂O: This system involves the reaction of 1-benzenesulfinyl piperidine (BSP) with triflic anhydride (Tf₂O) to activate a thioglycoside donor. This activation is typically performed at low temperatures in the absence of the acceptor.[13][15] This "pre-activation" step forms highly reactive intermediates, such as a glycosyl triflate, which can then react with the hindered acceptor upon its addition.[8] This method is particularly useful when standard NIS/TfOH activation is sluggish.[12]

  • p-TolSCl/AgOTf: This is another potent promoter system for thioglycosides. The reaction of p-toluenesulfenyl chloride (p-TolSCl) with silver triflate (AgOTf) generates a powerful electrophilic species that activates the thioglycoside.[12] This system has been shown to be successful in cases where other methods, including BSP/Tf₂O, have failed, likely due to the formation of inert byproducts that do not interfere with the reaction.[12][14]

You should consider these powerful systems when you observe low or no yield with more common promoters and have confirmed that your starting materials are pure and the reaction is free of moisture.

Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem: My glycosylation reaction has a very low yield or fails completely.

Possible Cause 1: Insufficient Promoter/Donor Reactivity The combination of a hindered acceptor and a moderately reactive donor/promoter system may not be enough to overcome the high activation energy of the reaction.[5]

  • Solution:

    • Switch to a More Reactive Donor: If you are using a thioglycoside, consider converting it to a more reactive glycosyl trichloroacetimidate.[5]

    • Employ a More Powerful Promoter System: If using a thioglycoside, move from a standard NIS/TfOH system to a pre-activation protocol using BSP/Tf₂O or p-TolSCl/AgOTf.[12][13][14]

    • Increase Reaction Temperature: While low temperatures are often used to control selectivity, a sluggish reaction may require a controlled increase in temperature to proceed.[5] This should be done cautiously, monitoring for decomposition by TLC.

Possible Cause 2: Presence of Moisture Water can hydrolyze the activated donor or the promoter, effectively shutting down the reaction.

  • Solution:

    • Ensure Anhydrous Conditions: Use flame-dried glassware and freshly distilled anhydrous solvents.

    • Use Molecular Sieves: Add freshly activated 4Å molecular sieves to the reaction mixture to scavenge any trace amounts of water.

    • Azeotropic Drying: Before starting the reaction, azeotropically remove water from the glycosyl acceptor by dissolving it in dry toluene and evaporating the solvent under reduced pressure.[7]

Problem: I am getting a mixture of α and β anomers (poor stereoselectivity).

Possible Cause 1: Lack of Stereocontrol from the Donor The stereochemical outcome of a glycosylation reaction is heavily influenced by the protecting group at the C2 position of the donor.[9][10][11]

  • Solution:

    • For 1,2-trans Products (e.g., β-glucosides): Ensure your glycosyl donor has a participating group at the C2 position, such as an acetyl (Ac) or benzoyl (Bz) group. This group will form a transient dioxolenium ion intermediate that shields one face of the molecule, directing the acceptor to attack from the opposite face.[10]

    • For 1,2-cis Products (e.g., α-glucosides): Use a donor with a non-participating group at C2, such as a benzyl (Bn) or other ether-type protecting group.[9] In this case, stereoselectivity is governed by other factors, including the anomeric effect and solvent choice.

Possible Cause 2: Solvent Effects The solvent can play a significant role in modulating the reaction mechanism and, consequently, the stereoselectivity.

  • Solution:

    • Ethereal Solvents (e.g., Diethyl Ether, THF): These solvents can sometimes favor the formation of α-anomers.

    • Nitrile Solvents (e.g., Acetonitrile): Acetonitrile can participate in the reaction to form an α-nitrilium ion intermediate. Subsequent Sₙ2-like displacement by the acceptor leads to the formation of the β-glycoside. This can be a useful strategy to enhance β-selectivity, particularly with non-participating donors.[5]

Problem: A major byproduct is the formation of an orthoester.

Possible Cause: Neighboring Group Participation with a Hindered Acceptor When using a donor with a C2-acyl participating group and a sterically hindered acceptor, the intermediate dioxolenium ion can be attacked by the acceptor's hydroxyl group at the central carbon instead of the anomeric carbon, leading to a stable orthoester byproduct. This is a common issue in the glycosylation of hindered alcohols.[16]

  • Solution:

    • Use a Sterically Hindered Steering Group: Replace the C2-acetyl group on the donor with a more sterically demanding participating group, such as a pivaloyl (Piv) or 2-chloro-2-methylpropanoic (CMP) ester. These bulky groups can disfavor the formation of the orthoester.[16][17]

    • Modify Reaction Conditions: Lowering the reaction temperature can sometimes disfavor orthoester formation.

    • Change the Promoter System: Some promoter systems are more prone to orthoester formation than others. Experimenting with different Lewis acids or activation methods may be beneficial.

Experimental Protocols & Data

Table 1: Comparison of Promoter Systems for Hindered Glycosylations
Promoter SystemTypical ConditionsAdvantagesDisadvantages
NIS/TfOH CH₂Cl₂, -40 °C to 0 °CCommon, reliable for many substratesMay be insufficient for highly hindered acceptors
TMSOTf CH₂Cl₂, -78 °C to 0 °CCatalytic, highly effective for trichloroacetimidatesVery moisture sensitive, can be too harsh
BSP/Tf₂O CH₂Cl₂, -60 °C (pre-activation)Very powerful, effective for unreactive donorsRequires pre-activation, byproducts can be problematic
p-TolSCl/AgOTf CH₂Cl₂, -78 °CExtremely powerful, succeeds where others failStoichiometric, requires silver salt
Protocol: Glycosylation of Heptaacetylrutinose using a Thioglycoside Donor and NIS/TfOH

This protocol provides a general procedure for the glycosylation of a hindered acceptor. Note: All manipulations should be performed under an inert atmosphere (Argon or Nitrogen).

  • Preparation: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add the heptaacetylrutinose acceptor (1.0 equiv.) and the thioglycoside donor (1.5 equiv.).[7] b. Add freshly activated 4Å molecular sieves. c. Connect the flask to a high vacuum line for at least 1 hour to remove residual moisture. d. Dissolve the solids in anhydrous dichloromethane (DCM, ~0.05 M).

  • Reaction: a. Cool the stirred suspension to the desired starting temperature (e.g., -40 °C). b. In a separate flask, prepare a stock solution of N-iodosuccinimide (NIS, 1.5 equiv.) in anhydrous DCM/Dioxane. c. Add the NIS solution dropwise to the reaction mixture. d. After stirring for 15 minutes, add triflic acid (TfOH, 0.2 equiv.) dropwise. e. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the acceptor is consumed (typically 1-4 hours).

  • Work-up: a. Quench the reaction by adding triethylamine or pyridine until the solution is neutral. b. Allow the mixture to warm to room temperature. c. Dilute the mixture with DCM and filter through a pad of Celite to remove molecular sieves. d. Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and then with brine.[7] e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired glycosylated product.

Visualized Workflows and Mechanisms

Diagram 1: Decision-Making Workflow for Glycosylation Strategy

This flowchart provides a logical path for selecting an appropriate glycosylation strategy when dealing with a hindered acceptor like heptaacetylrutinose.

G start Start: Glycosylation of Hindered Acceptor q_anomer Desired Anomer? start->q_anomer trans_donor Use Donor with C2 Participating Group (e.g., Acetyl, Benzoyl) q_anomer->trans_donor 1,2-trans cis_donor Use Donor with C2 Non-Participating Group (e.g., Benzyl, Ether) q_anomer->cis_donor 1,2-cis trans_path 1,2-trans (e.g., beta-glucoside) cis_path 1,2-cis (e.g., alpha-glucoside) q_yield_trans Reaction Yield Low? trans_donor->q_yield_trans q_yield_cis Reaction Yield Low? cis_donor->q_yield_cis yield_ok_trans Yield OK. Proceed to Purification. q_yield_trans->yield_ok_trans No troubleshoot_trans Troubleshoot: 1. Check for Orthoester Byproduct. 2. Switch to more powerful promoter (e.g., BSP/Tf2O). 3. Increase Temperature. q_yield_trans->troubleshoot_trans Yes yield_ok_cis Yield OK. Proceed to Purification. q_yield_cis->yield_ok_cis No troubleshoot_cis Troubleshoot: 1. Switch to more powerful promoter (e.g., p-TolSCl/AgOTf). 2. Change Solvent (e.g., Ether). 3. Increase Temperature. q_yield_cis->troubleshoot_cis Yes

Caption: A decision-making flowchart for selecting a glycosylation strategy.

Diagram 2: Simplified Mechanism of Thioglycoside Activation with NIS/TfOH

This diagram illustrates the key steps in the activation of a thioglycoside donor, leading to the formation of a reactive intermediate ready for nucleophilic attack.

G cluster_0 Activation cluster_1 Glycosylation donor Thioglycoside Donor (R-SPh) intermediate Reactive Intermediate (e.g., Glycosyl Triflate/Iodide) donor->intermediate Activation promoter NIS + TfOH product Glycosylated Product intermediate->product Nucleophilic Attack acceptor Heptaacetylrutinose (Acceptor-OH) acceptor->product

Caption: Simplified mechanism of thioglycoside activation and glycosylation.

References

  • Li, Y., Yang, Y., & Zhang, Q. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7435-7464. Available from: [Link]

  • Li, Y., Yang, Y., & Zhang, Q. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. R Discovery. Available from: [Link]

  • Li, Y., Yang, Y., & Zhang, Q. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Semantic Scholar. Available from: [Link]

  • Wang, C. C., Lee, J. C., & Luo, S. Y. (2017). Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. Beilstein Journal of Organic Chemistry, 13, 2098–2119. Available from: [Link]

  • Lin, T. H., et al. (2021). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. Science Advances, 7(45). Available from: [Link]

  • McDonald, F. E. (n.d.). Overcoming Steric Challenges in Glycosylations. Emory College of Arts and Sciences. Retrieved from [Link]

  • Gervay-Hague, J., & Hadd, M. J. (2018). Pre-activation Based Stereoselective Glycosylations. PMC. Available from: [Link]

  • Codée, J. D. C., et al. (2019). Stereoselective 1,1′-glycosylation via reactivity tuning with protecting groups. Organic & Biomolecular Chemistry, 17(3), 546-555. Available from: [Link]

  • Schmidt, R. R., et al. (2024). Reaction Rate and Stereoselectivity Enhancement in Glycosidations with O-Glycosyl Trihaloacetimidate Donors due to Catalysis by a Lewis Acid–Nitrile Cooperative Effect. The Journal of Organic Chemistry. Available from: [Link]

  • Crich, D., & Jayalath, P. (2022). Influence of Various Silyl Protecting Groups on Stereoselective 2-Deoxyrhamnosylation. The Journal of Organic Chemistry, 87(24), 16641–16653. Available from: [Link]

  • Gabrielli, L., et al. (2022). Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. PMC. Available from: [Link]

  • Kancharla, P. K., & Prabhu, K. R. (2024). Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide. PMC. Available from: [Link]

  • Wang, C. C., Lee, J. C., & Luo, S. Y. (2017). Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. Beilstein Journals. Available from: [Link]

  • Szpilman, A. M., & Carreira, E. M. (2009). Beta-glycosidation of sterically hindered alcohols. Organic Letters, 11(6), 1305–1307. Available from: [Link]

  • Szpilman, A. M., & Carreira, E. M. (2009). β-Glycosidation of Sterically Hindered Alcohols. Organic Letters, 11(6), 1305–1307. Available from: [Link]

  • De Meo, C., & Demchenko, A. V. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry, 13, 1261–1285. Available from: [Link]

  • Schmidt, R. R., & Chen, W. (2021). O-Glycosyl Trichloroacetimidates as Glycosyl Donors and Platinum(IV) Chloride as a Dual Catalyst Permitting Stereo- and Regioselective Glycosidations. ACS Catalysis, 11(16), 10594–10603. Available from: [Link]

  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153. Available from: [Link]

  • ResearchGate. (n.d.). Glycosyl donors and acceptors used in this study. Retrieved from [Link]

  • NCBI. (2021). Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]

Sources

Troubleshooting

minimizing byproducts during rutin degradation to heptaacetylrutinose

Welcome to the technical support guide for the synthesis of heptaacetylrutinose from rutin. This center is designed for researchers, scientists, and drug development professionals to navigate the complexities of this rea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of heptaacetylrutinose from rutin. This center is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, with a focus on maximizing yield and purity by minimizing byproduct formation. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Acetylation of Rutin

Rutin, a prominent flavonoid glycoside, is a valuable precursor for various derivatives with modified physicochemical properties. The synthesis of heptaacetylrutinose involves the acetylation of all seven free hydroxyl groups on the rutin molecule (four on the quercetin aglycone and three on the rutinose sugar moiety). This is a protection reaction, not a degradation. The primary challenge in this synthesis is not degradation of the core structure, but rather preventing incomplete reactions and side reactions, such as the cleavage of the glycosidic bond. This guide provides the technical insights to control these variables effectively.

Reaction Overview: The Role of Key Reagents

The conversion of rutin to heptaacetylrutinose is typically achieved through peracetylation using acetic anhydride as the acetylating agent and pyridine as both the solvent and catalyst.

  • Rutin: The starting material, a polyhydroxylated natural product. Its solubility can be a limiting factor in some solvent systems, but it is soluble in pyridine.[1][2]

  • Acetic Anhydride (Ac₂O): The source of acetyl groups. It reacts with the hydroxyl groups on rutin to form ester linkages.

  • Pyridine: A multifunctional reagent in this context. It serves as:

    • A solvent that effectively dissolves rutin.[2][3]

    • A base that neutralizes the acetic acid byproduct formed during the reaction, preventing acid-catalyzed side reactions like glycosidic cleavage.[4][5]

    • A nucleophilic catalyst that activates the acetic anhydride by forming a highly reactive N-acetylpyridinium ion intermediate, which is then more readily attacked by the hydroxyl groups of rutin.[6][7]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of heptaacetylrutinose.

Question 1: My final yield of heptaacetylrutinose is unexpectedly low. What are the likely causes and how can I fix this?

Answer:

Low yield is a common issue that can stem from several factors, from reaction conditions to work-up procedures. A systematic approach is key to identifying the root cause.

Potential Causes & Solutions:

  • Incomplete Reaction: The most frequent cause of low yield is a reaction that has not gone to completion, leaving behind a mixture of partially acetylated rutin species.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the polar rutin starting material spot and the appearance of a single, less polar product spot indicates completion. A typical temperature range is 70-80°C.[8] Ensure a sufficient excess of acetic anhydride is used (typically 10-15 equivalents) to drive the reaction to completion.

  • Hydrolysis of the Glycosidic Bond: The glycosidic bond in rutin can be susceptible to cleavage under acidic conditions, especially in the presence of water, leading to the formation of acetylated quercetin and acetylated rutinose.[9][10][11]

    • Solution: Ensure strictly anhydrous (water-free) conditions. Use dry pyridine and fresh acetic anhydride. The role of pyridine as an acid scavenger is critical here; ensure it is present in sufficient excess to neutralize all generated acetic acid.[4]

  • Product Loss During Work-up: Heptaacetylrutinose can be lost during the extraction and purification steps.

    • Solution: When quenching the reaction with water or ice, precipitation of the product occurs. Ensure complete precipitation by allowing sufficient time at a low temperature before filtration. During solvent extraction, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to ensure complete recovery from the aqueous phase.

  • Thermal Degradation of Starting Material: Although rutin is relatively stable, prolonged exposure to very high temperatures (>100-130°C) can lead to degradation.[12][13]

    • Solution: Maintain a controlled reaction temperature. Avoid aggressive heating. While some heat is necessary to drive the reaction, excessive temperatures can promote side reactions.

Below is a workflow to diagnose and address low yield issues.

G start Low Yield of Heptaacetylrutinose tlc Analyze crude reaction mixture by TLC/HPLC start->tlc multiple_spots Multiple spots observed (partially acetylated intermediates) tlc->multiple_spots Yes degradation_product Spot corresponding to acetylated quercetin observed? tlc->degradation_product No, single product spot optimize_reaction Optimize Reaction Conditions: - Increase reaction time/temp - Increase Ac₂O equivalents - Ensure catalyst efficiency multiple_spots->optimize_reaction workup_loss Product loss during work-up? degradation_product->workup_loss No anhydrous Improve Anhydrous Conditions: - Use dry solvents/reagents - Ensure sufficient pyridine degradation_product->anhydrous Yes optimize_workup Optimize Work-up/Purification: - Ensure complete precipitation - Perform multiple extractions - Optimize chromatography workup_loss->optimize_workup Possible end Improved Yield optimize_reaction->end anhydrous->end optimize_workup->end

Caption: Troubleshooting workflow for low product yield.

Question 2: My TLC plate shows multiple spots close to the main product spot. What does this indicate?

Answer:

This is a classic sign of an incomplete reaction. The spots with slightly lower Rf values than your desired heptaacetylrutinose product are likely partially acetylated intermediates (e.g., hexa-acetyl, penta-acetyl rutin). The hydroxyl groups of rutin have slightly different reactivities, and achieving full acetylation of all seven groups requires optimized conditions.[14]

Solutions:

  • Extend Reaction Time: Allow the reaction to stir for a longer period at the set temperature to ensure even the less reactive hydroxyl groups are acetylated.

  • Increase Reagent Stoichiometry: Add a greater excess of acetic anhydride to increase the concentration of the acetylating agent.

  • Catalyst Efficiency: Ensure your pyridine is of good quality. If a co-catalyst like 4-dimethylaminopyridine (DMAP) is used in small amounts, ensure it has not degraded.

Question 3: The reaction mixture turned dark brown or black. Is this normal, and what should I do?

Answer:

Significant darkening or tar formation is generally not ideal and suggests the presence of side reactions or decomposition.

Potential Causes & Solutions:

  • Impure Reagents: Old or impure pyridine can contain contaminants that polymerize or react under heating, causing discoloration.

    • Solution: Use freshly distilled or high-purity pyridine. Ensure your rutin starting material is of high purity.

  • Excessive Heat: Overheating can cause thermal degradation of the sugar (rutinose) moiety or the flavonoid backbone itself.[15]

    • Solution: Use an oil bath with a temperature controller for precise heat management. Avoid heating above 80-90°C.

  • Oxygen Presence: While not the primary concern, oxidative side reactions can contribute to color formation.

    • Solution: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this, although it is often not strictly necessary for this type of reaction.

If the mixture has darkened, proceed with the work-up. Often, the colored impurities are highly polar and can be removed during aqueous washing and subsequent column chromatography.

Frequently Asked Questions (FAQs)

Question 4: Why is pyridine the preferred solvent? Are there any alternatives?

Answer:

Pyridine is highly effective due to its unique combination of properties: it's an excellent solvent for rutin, a base to neutralize the HCl byproduct, and a nucleophilic catalyst that activates acetic anhydride.[3][4][7] This trifecta of functions makes it a common choice.

Alternatives exist but may require different conditions. For instance, using acetic anhydride with a non-basic solvent like dichloromethane (DCM) would necessitate the addition of a non-nucleophilic base like triethylamine (TEA) to scavenge the acid. However, the catalytic effect of pyridine would be lost, potentially requiring the addition of a catalyst like DMAP and leading to slower reaction times.

Question 5: How critical is it to use anhydrous (dry) conditions?

Answer:

Extremely critical. Any water present in the reaction mixture will rapidly react with the acetic anhydride in an exothermic reaction to form acetic acid. This has two negative consequences:

  • Reagent Consumption: It consumes your acetylating agent, reducing the amount available to react with rutin.

  • Promotion of Side Reactions: The acetic acid generated, if not fully neutralized by pyridine, can lower the pH of the reaction mixture. This acidic environment can catalyze the hydrolysis of the glycosidic bond in rutin, cleaving it into quercetin and rutinose, which will then be acetylated themselves, leading to a complex mixture of byproducts.[11]

Always use anhydrous grade solvents and ensure your glassware is thoroughly dried before starting the reaction.

Question 6: What is the best way to monitor the reaction's progress?

Answer:

Thin-Layer Chromatography (TLC) is the most convenient and effective method.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 1:1 or 3:2 v/v) is a good starting point.

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. The aromatic rings in rutin and its derivatives are UV-active.

  • Interpretation:

    • The rutin starting material is very polar and will have a low Rf value (it won't move far up the plate).

    • The fully acetylated heptaacetylrutinose is much less polar and will have a high Rf value.

    • Partially acetylated intermediates will appear as spots between the starting material and the final product.

    • The reaction is complete when the starting material spot is no longer visible.

Caption: Key factors influencing the acetylation of rutin.

Experimental Protocols

Protocol 1: Synthesis of Heptaacetylrutinose

This protocol is a representative example and may require optimization.

  • Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator over a drying agent.

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a drying tube (filled with CaCl₂ or Drierite), add rutin (e.g., 5.0 g).

  • Reagent Addition: Add anhydrous pyridine (e.g., 50 mL) to the flask and stir until the rutin is completely dissolved. Then, carefully add acetic anhydride (e.g., 15 mL) dropwise to the solution. The reaction may be slightly exothermic.

  • Reaction: Heat the mixture in an oil bath to 70-80°C and maintain this temperature with stirring for 12-24 hours.

  • Monitoring: Periodically (e.g., every 4 hours), take a small aliquot of the reaction mixture, dilute it with dichloromethane, and analyze by TLC (Hexane:Ethyl Acetate 1:1) to monitor the disappearance of the rutin starting material.

  • Work-up (Quenching): Once the reaction is complete (TLC shows no starting material), cool the flask to room temperature and then place it in an ice bath. Slowly and carefully pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Isolation: Continue stirring the aqueous mixture for 1-2 hours to ensure complete precipitation and hydrolysis of excess acetic anhydride. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water until the smell of pyridine is gone.

  • Drying: Dry the crude product under high vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude heptaacetylrutinose in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol).

  • Recrystallization: If the solution is colored, you can add a small amount of activated charcoal and hot filter the mixture. Allow the clear filtrate to cool slowly to room temperature, and then place it in a refrigerator or ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Summary of Key Parameters

ParameterRecommended Value/ConditionRationale
Temperature 70 - 80 °CBalances reaction rate with minimizing thermal degradation.[12]
Reaction Time 12 - 24 hoursEnsures complete acetylation of all seven hydroxyl groups.
Solvent Anhydrous PyridineActs as solvent, base, and nucleophilic catalyst.[4][7]
Reagents Acetic Anhydride (10-15 eq.)Sufficient excess drives the reaction to completion.
Atmosphere Inert (N₂ or Ar) OptionalMinimizes potential oxidative side reactions.
Monitoring TLC (e.g., Hexane:EtOAc 1:1)Tracks disappearance of starting material for endpoint determination.

References

  • Vedantu. (2026, February 17). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]

  • Reddit. (2023, July 7). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]

  • askIITians. (2025, August 5). Pyridine acts as a base and a solvent in the acylation of amines. Retrieved from [Link]

  • MDPI. (2020, September 1). Effect of Heat Treatment and Light Exposure on the Antioxidant Activity of Flavonoids. Retrieved from [Link]

  • ResearchGate. (2025, November 10). Thermal degradation kinetics of rutin and total phenolic compounds in rosehip (Rosa canina L) nectar. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, January 30). Why is pyridine used when making tosyl esters from alcohols? Retrieved from [Link]

  • Semantic Scholar. Effect of thermal processing on the flavonols rutin and quercetin. Retrieved from [Link]

  • Pearson+. Why is pyridine often used in acylation reactions? Retrieved from [Link]

  • ResearchGate. Reaction scheme for hydrolysis of rutin (quercetin 3-O-β-rutinoside)... Retrieved from [Link]

  • ResearchGate. Solubility of rutin and its derivative 2 in some common solvents... Retrieved from [Link]

  • ResearchGate. (2016, January 7). A comparison of acidic and enzymatic hydrolysis of rutin. Retrieved from [Link]

  • PMC. Conversion of Rutin to Quercetin by Acid Treatment in Relation to Biological Activities. Retrieved from [Link]

  • SciELO Brasil. The synthesis of a water-soluble derivative of rutin as an antiradical agent. Retrieved from [Link]

  • ResearchGate. (2015, March 22). The synthesis of a water-soluble derivative of rutin as an antiradical agent. Retrieved from [Link]

  • PMC - NIH. Selective Acetylation of per-O-TMS-Protected Monosaccharides. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

structural comparison of rutinose heptaacetate and neohesperidose derivatives

Structural and Functional Comparison Guide: Rutinose Heptaacetate vs. Neohesperidose Derivatives This guide provides an in-depth objective comparison of two critical disaccharide derivatives: rutinose heptaacetate and ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Functional Comparison Guide: Rutinose Heptaacetate vs. Neohesperidose Derivatives

This guide provides an in-depth objective comparison of two critical disaccharide derivatives: rutinose heptaacetate and neohesperidose derivatives . Designed for drug development professionals and analytical chemists, this document synthesizes structural theory, physicochemical behavior, and self-validating experimental methodologies to guide the synthesis and application of these carbohydrate moieties.

Structural Divergence and Physicochemical Impact

Rutinose and neohesperidose are isomeric disaccharides composed of rhamnose and glucose, differing exclusively in their inter-glycosidic linkages. This singular structural variance cascades into profound differences in their chemical stability, biological receptor binding, and gas-phase behavior.

  • Rutinose (6-O-α-L-rhamnopyranosyl-D-glucose): Features a 1→6 linkage. This highly flexible linkage creates a spatially extended conformation. In nature, it is found in flavonoids like rutin and hesperidin, which are characteristically tasteless[1].

  • Neohesperidose (2-O-α-L-rhamnopyranosyl-D-glucose): Features a 1→2 linkage. This linkage forces the rhamnose and glucose rings into close spatial proximity. When attached to flavanones (e.g., naringin, neohesperidin), this specific steric arrangement perfectly aligns with T2R bitter taste receptors, rendering the compounds intensely bitter[1].

In pharmaceutical development, these sugars are often converted into their peracetylated forms (e.g., rutinose heptaacetate). Acetylation drastically increases the lipophilicity of the disaccharide, enhancing its solubility in organic solvents and making it an excellent intermediate for synthesizing sustained-release drug formulations or novel glycosylated therapeutics[2].

StructuralComparison Flavonoids Natural Flavonoid Precursors Rutin Rutin / Hesperidin (3-O / 7-O-rutinosides) Flavonoids->Rutin Naringin Naringin / Neohesperidin (7-O-neohesperidosides) Flavonoids->Naringin Reaction Acetolysis / Mild Hydrolysis (Glycosidic Cleavage) Rutin->Reaction Ac2O / Acid Naringin->Reaction Ac2O / Acid Rutinose Rutinose Heptaacetate 1->6 Linkage (Tasteless Aglycones) Reaction->Rutinose Yields Neohesp Neohesperidose Derivatives 1->2 Linkage (Bitter Aglycones) Reaction->Neohesp Yields

Caption: Synthetic workflow for obtaining peracetylated disaccharide derivatives from natural precursors.

Gas-Phase Acidity and Mass Spectrometry Dynamics

Understanding the gas-phase behavior of these derivatives is critical for LC-MS/MS structural elucidation.

The Causality of H/D Exchange: The spatial proximity of the hydroxyl groups in the 1→2 linkage of neohesperidose creates a dense, intramolecular hydrogen-bonding network. When deprotonated, this network effectively solvates the incipient negative charge. Consequently, neohesperidose derivatives exhibit significantly higher gas-phase acidity compared to rutinose derivatives. During Hydrogen/Deuterium (H/D) exchange mass spectrometry, neohesperidose undergoes faster and far more extensive isotopic exchange than the 1→6 linked rutinose, where the sugar moieties are too spatially separated to form a stabilizing H-bond network[3].

Table 1: Quantitative and Physicochemical Comparison
PropertyRutinose HeptaacetateNeohesperidose Derivatives
Inter-saccharide Linkage 6-O-α-L-rhamnopyranosyl-D-glucose2-O-α-L-rhamnopyranosyl-D-glucose
Primary Natural Precursor Rutin (Sophora japonica)Naringin (Citrus paradisi)
Gas-Phase Acidity ( ΔGacid​ ) Lower (Less stable anion)Higher (Stabilized by H-bonding)
H/D Exchange Rate Slow / RestrictedFast / Extensive
Aglycone Taste Profile TastelessIntensely Bitter

Experimental Workflows: Synthesis and Isolation

Direct acid hydrolysis of the aglycone-glycoside bond often degrades the sensitive disaccharide. To circumvent this, acetolysis is employed. By first peracetylating the flavonoid, the hydroxyl groups of the sugar are protected. Subsequent acetolysis selectively cleaves the inter-glycosidic bond between the sugar and the aglycone, yielding the stable peracetylated disaccharide[2][4].

Protocol A: Synthesis of Rutinose Heptaacetate via Acetolysis of Rutin

This protocol utilizes a self-validating system to ensure the integrity of the carbohydrate moiety.

  • Peracetylation: Suspend 10 g of rutin in 50 mL of anhydrous pyridine. Slowly add 50 mL of acetic anhydride ( Ac2​O ) at 0°C. Stir at room temperature for 24 hours.

    • Self-Validation Checkpoint 1: Pour the mixture into ice water. The formation of a white precipitate (peracetylated rutin) confirms complete capping of all hydroxyl groups.

  • Acetolysis: Dissolve the dried peracetylated rutin in 40 mL of Ac2​O . Add 2 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise at 0°C. Stir for 4 hours at room temperature.

    • Causality: The strong Lewis/mineral acid protonates the glycosidic oxygen linking the sugar to the aglycone, facilitating its cleavage while the acetate protecting groups prevent the degradation of the pyranose rings[2].

  • Workup: Neutralize the reaction mixture by pouring it into saturated aqueous NaHCO3​ . Extract with dichloromethane (3 x 50 mL).

    • Self-Validation Checkpoint 2: Monitor via TLC (Silica gel, EtOAc/Hexane 1:1). The disappearance of the UV-active baseline spot and the emergence of a faster-migrating, UV-inactive spot ( Rf​ ~0.4) confirms the successful cleavage of the UV-absorbing aglycone and the formation of rutinose heptaacetate.

  • Purification: Purify via silica gel column chromatography to isolate pure rutinose heptaacetate as a white crystalline powder.

Protocol B: Synthesis of Neohesperidose Derivatives from Naringin
  • Acetylation: React naringin with Ac2​O and pyridine following the exact molar ratios described in Protocol A.

  • Acetolysis: Treat the peracetylated naringin with a mixture of Ac2​O and HBr/AcOH (instead of H2​SO4​ to accommodate the flavanone stability) for 6 hours[4].

  • Deacetylation (Optional): If the free neohesperidose sugar is required for biological assays (e.g., insulin-mimetic activity studies), subject the purified heptaacetate to Zemplén transesterification using catalytic sodium methoxide (NaOMe) in anhydrous methanol[5].

Analytical Characterization (NMR)

Accurate structural elucidation relies heavily on 1D and 2D NMR spectroscopy. The anomeric proton coupling constants ( J ) are critical for confirming the stereochemistry of the glycosidic bonds.

Table 2: Characteristic 1H and 13C NMR Shifts ( CDCl3​ , 400 MHz)
SignalRutinose HeptaacetateNeohesperidose Heptaacetate
Glucose H-1 (β-anomer) ~5.70 ppm (d, J = 8.0 Hz)~5.82 ppm (d, J = 7.8 Hz)
Rhamnose H-1 (α-anomer) ~4.65 ppm (d, J = 1.5 Hz)~4.95 ppm (d, J = 1.5 Hz)
Linkage Carbon ( 13C ) ~66.5 ppm (C-6 of Glucose)~76.0 ppm (C-2 of Glucose)
Rhamnose Methyl (H-6) ~1.15 ppm (d, J = 6.2 Hz)~1.20 ppm (d, J = 6.2 Hz)

Note: The downfield shift of the inter-glycosidic carbon in neohesperidose (~76.0 ppm) compared to rutinose (~66.5 ppm) is the definitive marker of the 1→2 versus 1→6 linkage.

Sources

Comparative

validating heptaacetylrutinose structure using 2D NMR spectroscopy

Unambiguous Structural Validation of Heptaacetylrutinose: A Comparative Guide to Analytical Modalities As a Senior Application Scientist in carbohydrate chemistry, I frequently encounter the challenge of validating compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Structural Validation of Heptaacetylrutinose: A Comparative Guide to Analytical Modalities

As a Senior Application Scientist in carbohydrate chemistry, I frequently encounter the challenge of validating complex, heavily derivatized oligosaccharides. Heptaacetylrutinose ( α -L-rhamnopyranosyl-(1 6)- β -D-glucopyranose heptaacetate) is a critical intermediate in the synthesis of flavonoid glycosides and other therapeutics[1]. Validating its structure requires more than just confirming its molecular weight; it demands absolute proof of the α(1→6) glycosidic linkage, the anomeric configurations of both pyranose rings, and the exact placement of all seven acetyl groups.

This guide objectively compares standard analytical modalities and demonstrates why a comprehensive 2D NMR spectroscopy suite is the only self-validating system capable of unambiguous structural elucidation for peracetylated disaccharides.

The Analytical Challenge: Modality Comparison

When validating heptaacetylrutinose, researchers typically choose between High-Resolution Mass Spectrometry (HRMS), 1D NMR, and 2D NMR. The causality behind selecting 2D NMR lies in the inherent limitations of the other techniques when dealing with stereoisomers and dense functionalization.

HRMS provides the exact mass for the formula C26​H36​O17​ , but it cannot distinguish heptaacetylrutinose from heptaacetylneohesperidose (a 1→2 linked isomer) without highly specialized MS/MS fragmentation libraries. Meanwhile, 1D 1 H NMR suffers from severe signal overlap in the carbohydrate "bulk" region (3.5–5.5 ppm) and the acetyl methyl region (2.0–2.2 ppm)[2].

The table below summarizes the comparative performance of these modalities:

Analytical ModalityResolving Power (Carbohydrate Bulk)Glycosidic Linkage ConfirmationAcetyl Positional AssignmentStereochemical (Anomeric) Assignment
HRMS N/A (Mass/Formula only)Poor (Requires complex MS/MS)PoorNone
1D 1 H / 13 C NMR Low (Severe overlap at 3.5-5.5 ppm)Moderate (Inferred via chemical shifts)Low (Cannot link acetyls to rings)High (via 3JHH​ couplings)
Homonuclear 2D NMR (COSY/TOCSY) High (Spreads signals in 1 H- 1 H dimensions)Low (No inter-ring scalar coupling)LowHigh
Heteronuclear 2D NMR (HSQC/HMBC) Ultimate (Carbon dimension dispersion)Definitive (via 3JCH​ HMBC)Definitive (via 3JCH​ HMBC)High

The 2D NMR Suite: A Self-Validating Workflow

To achieve absolute certainty, we must deploy a suite of 2D NMR experiments. This protocol is designed as a self-validating system : the homonuclear data (COSY) proposes the intra-ring structure, the heteronuclear direct data (HSQC) maps the carbons, and the heteronuclear long-range data (HMBC) confirms the inter-residue connections, closing the logical loop[1].

G A Sample Prep (CDCl3 + TMS) B 1D 1H NMR (Anomeric & Acetyl ID) A->B C COSY / TOCSY (Intra-ring Spin Tracing) B->C Resolving overlap D HSQC (C-H Direct Mapping) C->D Carbon dispersion E HMBC (Inter-residue Linkages) D->E 3J_CH couplings F Structure Validated (Heptaacetylrutinose) E->F

Figure 1: 2D NMR workflow for structural validation of heptaacetylrutinose.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of highly purified heptaacetylrutinose in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% atom D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3​ is the optimal solvent for peracetylated carbohydrates due to their high lipophilicity. Unlike D2​O , CDCl3​ prevents sample aggregation and provides sharp linewidths. TMS serves as the internal standard, anchoring the chemical shift scale at exactly 0.00 ppm for both 1 H and 13 C[2].

Step 2: Acquisition Parameters

  • Action: Acquire data on a high-field spectrometer (e.g., 600 MHz) at 298 K.

  • 1D 1 H NMR: 16 scans, relaxation delay ( D1​ ) of 2.0 s.

  • COSY: 256 increments in t1​ , 2048 data points in t2​ .

  • HSQC: Optimized for one-bond couplings ( 1JCH​=145 Hz).

  • HMBC: Optimized for long-range couplings ( nJCH​=8 Hz).

  • Causality: The 8 Hz optimization for HMBC is critical. It specifically targets the 3JCH​ dihedral angles typical of glycosidic bonds and ester linkages, ensuring maximum cross-peak intensity for the exact structural features we need to validate.

Data Interpretation: The Causality of Assignment

The structural validation of heptaacetylrutinose relies on interpreting the resulting spectra through a strict, logical sequence.

A. Anomeric Configuration (1D & HSQC) First, we locate the anomeric protons, which resonate downfield due to the electron-withdrawing effect of the two adjacent oxygen atoms.

  • The glucose anomeric proton ( H−1Glc​ ) appears around 5.6 ppm. A large coupling constant ( J≈8.0 Hz) validates the β -configuration, dictated by the axial-axial relationship between H−1 and H−2 [3].

  • The rhamnose anomeric proton ( H−1Rha​ ) appears around 4.6–4.8 ppm. Its narrow doublet ( J≈1.5 Hz) validates the α -configuration (equatorial-axial relationship)[3].

B. Intra-Ring Spin Tracing (COSY) Starting from the anomeric protons, we use the COSY spectrum to "walk" around each pyranose ring. For glucose: H−1→H−2→H−3→H−4→H−5→H−6a/6b . Because the bulky acetyl groups shift the ring protons downfield into the 4.0–5.5 ppm range, COSY is mandatory to untangle the overlapping multiplets.

C. The Definitive Proof: Linkage and Acetylation (HMBC) This is where the system self-validates.

  • The Glycosidic Bond: To prove the 1→6 rutinose linkage, we look at the HMBC spectrum. We must observe a distinct cross-peak correlating the rhamnose anomeric proton ( H−1Rha​ ) to the glucose C-6 carbon ( C−6Glc​ ), and reciprocally, the glucose H−6 protons to the rhamnose C−1 carbon. This 3JCH​ correlation is absolute proof of the spatial connectivity[1].

  • Acetyl Placement: The seven acetyl carbonyl carbons resonate in a tight cluster between 169–171 ppm. In 1D NMR, they are indistinguishable. In HMBC, we observe cross-peaks between these specific carbonyl carbons and the downfield-shifted ring protons (e.g., H−2Glc​ , H−3Glc​ , H−4Glc​ , H−2Rha​ , H−3Rha​ , H−4Rha​ ). This unambiguously confirms that the molecule is fully acetylated at the correct positions and that no acetyl migration has occurred during synthesis[3].

Conclusion

While HRMS and 1D NMR offer rapid preliminary data, they lack the multi-dimensional resolution required to prove the precise architecture of peracetylated oligosaccharides. By employing a strategically optimized 2D NMR suite—leveraging COSY for ring tracing and HMBC for inter-residue and ester linkage mapping—researchers can establish a rigorously self-validating system for the structural confirmation of heptaacetylrutinose.

References

  • Primary Structure of Glycans by NMR Spectroscopy Source: PMC - NIH URL:[Link]

  • Acetylated Anthocyanidin 3-O-di-glycosides in Red-purple Flowers and Grayed-purple Leaves of Saintpaulia 'Tomoko' Source: J-Stage URL:[Link]

  • Mild alkaline hydrolysis of some 7-O-flavone glycosides. Application to a novel access to rutinose heptaacetate Source: ResearchGate URL:[Link]

Sources

Validation

alpha vs beta heptaacetylrutinose thermodynamic stability comparison

An In-Depth Guide to the Thermodynamic Stability of Heptaacetylrutinose Anomers Prepared by a Senior Application Scientist Introduction: The Anomeric Center as a Conformational Fulcrum Rutinose is a disaccharide composed...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Thermodynamic Stability of Heptaacetylrutinose Anomers

Prepared by a Senior Application Scientist

Introduction: The Anomeric Center as a Conformational Fulcrum

Rutinose is a disaccharide composed of α-L-rhamnopyranose and D-glucopyranose linked by a (1→6) glycosidic bond. When fully acetylated to form heptaacetylrutinose, the molecule becomes a key intermediate in synthetic carbohydrate chemistry. The critical point of stereochemical diversity in this molecule is the anomeric carbon (C1) of the glucose residue, which can exist in two distinct configurations: alpha (α) or beta (β). This seemingly minor difference in the orientation of the C1-acetoxy group relative to the rhamnosyl moiety dictates the molecule's three-dimensional shape and, consequently, its thermodynamic stability.

Understanding the relative stability of these anomers is crucial for optimizing glycosylation reactions, predicting product ratios, and ensuring the stereochemical purity of final compounds in drug discovery pipelines. This guide dissects the competing factors that govern this stability and outlines the definitive methods for its determination.

Below are the structures of the two anomers, highlighting the key difference at the anomeric carbon of the glucose unit.

G cluster_alpha α-Heptaacetylrutinose cluster_beta β-Heptaacetylrutinose a_c1 C1 a_o1 O a_c1->a_o1 a_c2 C2 a_c1->a_c2 a_oac1 OAc (axial) a_c1->a_oac1 a_c3 C3 a_c2->a_c3 a_c4 C4 a_c3->a_c4 a_c5 C5 a_c4->a_c5 a_o5 O a_c5->a_o5 a_rham Rhamnosyl Group (R) a_c5->a_rham a_o5->a_c1 b_c1 C1 b_o1 O b_c1->b_o1 b_c2 C2 b_c1->b_c2 b_oac1 OAc (equatorial) b_c1->b_oac1 b_c3 C3 b_c2->b_c3 b_c4 C4 b_c3->b_c4 b_c5 C5 b_c4->b_c5 b_o5 O b_c5->b_o5 b_rham Rhamnosyl Group (R) b_c5->b_rham b_o5->b_c1

Caption: Chair conformations of α- and β-anomers of the glucopyranose ring in heptaacetylrutinose.

Core Principles Governing Anomeric Stability

The thermodynamic preference for one anomer over the other is not governed by a single factor but is rather a delicate balance of competing stereoelectronic and steric effects.

  • The Anomeric Effect : This is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the tendency of an electronegative substituent at the anomeric carbon to prefer an axial orientation over the sterically less hindered equatorial position.[1] This counterintuitive preference arises from a stabilizing hyperconjugation interaction between the lone pair of electrons on the ring heteroatom (O5) and the antibonding (σ*) orbital of the exocyclic C1-substituent bond. This interaction is maximized when the substituent is axial. For heptaacetylrutinose, the anomeric effect would therefore favor the α-anomer. The strength of this effect is highly dependent on the solvent; it is most pronounced in non-polar solvents and diminishes in polar, hydrogen-bonding solvents.[1]

  • Steric Hindrance : Classical steric theory predicts that bulky substituents prefer an equatorial position to minimize destabilizing 1,3-diaxial interactions. In β-heptaacetylrutinose, the large rhamnosyl group at C5 and the anomeric acetoxy group at C1 are both in equatorial (or pseudo-equatorial) positions, minimizing steric strain.[2] In contrast, the α-anomer places the anomeric acetoxy group in an axial position, potentially leading to steric clashes with other axial protons. Given the seven bulky acetyl groups across the disaccharide, steric demand is significant.

  • Solvent Effects : The solvent environment plays a critical role in modulating the balance between these effects. Polar solvents can solvate the molecule and weaken the intramolecular electronic interactions that drive the anomeric effect.[1] This often leads to a shift in the equilibrium towards the sterically favored β-anomer in polar media.

G Stability Thermodynamic Stability Anomeric Anomeric Effect (Favors α-Anomer) Stability->Anomeric influenced by Steric Steric Hindrance (Favors β-Anomer) Stability->Steric influenced by Solvent Solvent Polarity Solvent->Anomeric attenuates G cluster_exp Experimental Workflow cluster_comp Computational Workflow Start Start with Pure Anomer (α or β) Equilibrate Catalytic Anomerization (e.g., Lewis Acid in CDCl3) Start->Equilibrate NMR ¹H NMR Spectroscopy Equilibrate->NMR monitor until no change Integrate Integrate Anomeric Signals NMR->Integrate Ratio Calculate Ratio Keq = [β] / [α] Integrate->Ratio DeltaG Calculate Free Energy ΔG° = -RT ln(Keq) Ratio->DeltaG Structures Generate 3D Structures (α and β) Conformers Conformational Search (e.g., MD Simulation) Structures->Conformers QM Energy Minimization (e.g., DFT) Conformers->QM identify low-energy conformers EnergyDiff Calculate Energy Difference ΔE = E(β) - E(α) QM->EnergyDiff

Caption: Experimental and computational workflows for determining thermodynamic stability.

Comparative Analysis and Expected Outcome

While specific experimental data for the anomeric equilibrium of heptaacetylrutinose is not prominently available in the literature, we can make an expert prediction based on the principles discussed and data from analogous peracetylated sugars.

The central conflict is between the anomeric effect favoring the axial α-anomer and steric hindrance favoring the equatorial β-anomer.

  • In Non-Polar Solvents (e.g., Chloroform, Benzene) : In these environments, the anomeric effect is at its strongest. [1]The stabilizing n → σ* hyperconjugation is not attenuated by solvent interactions. Therefore, it is highly probable that the α-anomer will be the thermodynamically favored species . The energetic stabilization from the anomeric effect is expected to outweigh the steric penalty of the axial acetoxy group.

  • In Polar Aprotic Solvents (e.g., DMSO, Acetonitrile) : In polar media, the anomeric effect is significantly weakened. [1]The solvent dipoles interact with the molecule, reducing the energetic payoff of the axial conformation. Consequently, steric considerations become dominant. The system will seek to minimize steric strain by placing the bulky acetoxy group in the equatorial position. Therefore, in polar solvents, the β-anomer is expected to be the more stable anomer .

The following table summarizes the expected diagnostic features and thermodynamic outcomes.

Featureα-Heptaacetylrutinose (Predicted)β-Heptaacetylrutinose (Predicted)Rationale & References
Anomeric Proton (H1)
Chemical Shift (δ)DownfieldUpfieldProtons in axial positions are often less shielded. [3]
Coupling Constant (³J(H1,H2))~2-4 Hz (small)~7-9 Hz (large)Reflects axial-equatorial vs. diaxial relationship. [4][5]
Anomeric Carbon (C1)
Coupling Constant (¹J(C1,H1))~170 Hz (large)~160 Hz (small)A definitive indicator of anomeric configuration. [5]
Thermodynamic Stability
In Non-Polar SolventsMore Stable Less StableThe anomeric effect dominates over steric hindrance. [1]
In Polar SolventsLess StableMore Stable Steric hindrance dominates as the anomeric effect is attenuated. [1][2]

Conclusion

The relative thermodynamic stability of α- and β-heptaacetylrutinose is not absolute but is instead conditional upon the solvent environment. A careful analysis of the competing anomeric and steric effects leads to a clear prediction:

  • The α-anomer is expected to be more stable in non-polar solvents , where the stabilizing stereoelectronic anomeric effect is maximized.

  • The β-anomer is expected to be more stable in polar solvents , where the anomeric effect is weakened, and the minimization of steric hindrance becomes the dominant factor.

For researchers engaged in the synthesis or application of glycosides, this dichotomy is a critical consideration. Reaction conditions, particularly the choice of solvent, can be strategically manipulated to favor the formation of the desired anomer. The experimental and computational protocols outlined in this guide provide a robust framework for validating these principles and precisely quantifying the anomeric equilibrium for heptaacetylrutinose or any other glycoside system of interest.

References

  • Benchchem. (n.d.). Determining the Anomeric Configuration of Pentofuranosides: A Comparative Guide to NMR Spectroscopic Techniques. Benchchem.
  • Ardá, A., et al. (n.d.). Primary Structure of Glycans by NMR Spectroscopy. PMC - NIH.
  • Creative Proteomics. (n.d.). Identification of the Anomeric Configuration.
  • Tito, J., et al. (2005). Experimental and Predicted Results of Anomeric Equilibrium of Glucose in Alcohols.
  • Grokipedia. (n.d.). Anomeric effect. Grokipedia.
  • Bubb, W. A. (2000). Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations.
  • CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS.
  • Unknown. (n.d.). Computational methods and the energy for alpha and beta glucose anomers.
  • Unknown. (n.d.).
  • von der Lieth, C. W., et al. (n.d.). Computational carbohydrate chemistry: what theoretical methods can tell us. PMC - NIH.
  • ResearchGate. (n.d.). Anomeric and Exo-Anomeric Effects in Carbohydrate Chemistry.
  • Fiveable. (2025, August 15). β-anomer: Biological Chemistry I Study Guide. Fiveable.
  • Raemy, A., & Löliger, J. (1983).
  • Crich, D. (n.d.). Probing the Influence of Protecting Groups on the Anomeric Equilibrium in Sialic Acid Glycosides with the Persistent Radical Effect. PMC - NIH.
  • Murphy, P. V. (n.d.). Lewis acid promoted anomerisation: recent developments and applications. Carbohydrate Chemistry: Chemical and Biological Approaches, Volume 41 - Books.
  • Lee, K. S., & Lee, D. W. (2020). Selective Anomeric Deacetylation of Per-Acetylated Carbohydrates Using (i-Pr)3Sn(OEt)
  • Godshall, M. A., & Solms, E. (1992). Use of Differential Scanning Calorimetry and Thermogravimetric Analysis To Characterize the Thermal Degradation of Crystalline Sucrose and Dried Sucrose−Salt Residues.
  • Franks, F. (n.d.). Physical chemistry of small carbohydrates - equilibrium solution properties. SciSpace.
  • UCalgary Chemistry Textbook. (n.d.). 11.2 Calorimetry.
  • Gerbst, A. G., et al. (2019, March 15).
  • ResearchGate. (n.d.). Calorimetric techniques applied to the thermodynamic study of interactions between proteins and polysaccharides.
  • Wu, P., et al. (n.d.). Comparison of Conformational Analyses of Naturally Occurring Flavonoid-O-glycosides with Unnatural Flavonoid-CF2-glycosides Using Molecular Modeling. PMC - NIH.
  • Seeliger, D., & de Groot, B. L. (2006, November 1). Thermodynamic stability of beta-peptide helices and the role of cyclic residues. PubMed.

Sources

Comparative

chemical vs enzymatic synthesis methods for rutinose disaccharides

Biocatalysis vs. Chemical Synthesis: A Comprehensive Guide to Rutinose Disaccharide Production Rutinose (6-O-α-L-rhamnopyranosyl-D-glucopyranose) is a highly valuable disaccharide in the pharmaceutical and nutraceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Biocatalysis vs. Chemical Synthesis: A Comprehensive Guide to Rutinose Disaccharide Production

Rutinose (6-O-α-L-rhamnopyranosyl-D-glucopyranose) is a highly valuable disaccharide in the pharmaceutical and nutraceutical industries. As the carbohydrate moiety of critical flavonoid glycosides like rutin and hesperidin, rutinose drastically enhances the aqueous solubility, stability, and bioavailability of hydrophobic aglycones. Historically, the de novo synthesis of rutinose has been a bottleneck in drug development due to the stereochemical difficulty of forging the α(1→6) glycosidic linkage. Today, the landscape is defined by a sharp divergence between traditional chemical synthesis and highly efficient enzymatic biocatalysis.

This guide objectively compares both methodologies, providing field-proven protocols and mechanistic insights to help researchers select the optimal pathway for their specific applications.

Mechanistic Overview: The Divergence of Methodologies

Chemical synthesis and enzymatic biocatalysis operate on fundamentally different logical frameworks. Chemical synthesis relies on the iterative protection, activation, and deprotection of monosaccharides. The primary challenge is thermodynamic control: forcing the stereoselective formation of the α-glycosidic bond without the aid of neighboring group participation.

Conversely, enzymatic synthesis leverages rutinosidases (EC 3.2.1.168), highly specialized diglycosidases that naturally cleave or transfer the entire rutinosyl moiety[1]. This biocatalytic approach bypasses protection steps entirely, utilizing abundant, inexpensive natural products (like rutin) as direct donors for hydrolysis or transglycosylation[2].

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis C1 Monosaccharides C2 Protection & Activation C1->C2 C3 Glycosylation C2->C3 C4 Deprotection C3->C4 C5 Rutinose Disaccharide C4->C5 E1 Rutin (Donor) E2 Rutinosidase (Biocatalyst) E1->E2 E3 Transglycosylation / Hydrolysis E2->E3 E4 Rutinose + Quercetin E3->E4

Workflow comparison between multi-step chemical synthesis and one-step enzymatic biocatalysis.

Chemical Synthesis: The Traditional Approach

For the chemical synthesis of rutinose, the Schmidt glycosylation (trichloroacetimidate method) is the industry standard. It is preferred over the classical Koenigs-Knorr reaction because it avoids stoichiometric heavy metal promoters (like toxic silver carbonate) and provides superior α-selectivity under mild Lewis acid catalysis.

Self-Validating Protocol: Schmidt Glycosylation Workflow

  • Acceptor Preparation: Synthesize 1,2,3,4-tetra-O-acetyl-β-D-glucopyranose. Causality: Acetylating positions 1 through 4 leaves only the primary C6 hydroxyl exposed. This steric and electronic isolation ensures absolute regioselectivity, forcing the incoming rhamnosyl group to form the 1→6 linkage.

  • Donor Activation: Convert L-rhamnose to 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl trichloroacetimidate. Causality: The electron-withdrawing trichloroacetimidate leaving group is highly reactive. Because there is no participating ester group at the C2 position of rhamnose, the reaction is driven by the anomeric effect, favoring the formation of the thermodynamic α-anomer.

  • Glycosylation: Dissolve the donor and acceptor in anhydrous dichloromethane (DCM) at -20°C. Introduce catalytic Trimethylsilyl trifluoromethanesulfonate (TMSOTf). Causality: Low temperatures suppress unwanted side reactions (like orthoester formation). TMSOTf acts as a potent Lewis acid, activating the imidate and driving the coupling to form the protected rutinose framework.

  • Global Deprotection: Execute a Zemplén deacetylation using catalytic sodium methoxide (NaOMe) in methanol. Neutralize the solution with Amberlite IR-120 (H+) resin, filter, and lyophilize to yield the free rutinose disaccharide.

Enzymatic Synthesis: The Biocatalytic Paradigm

While enzymatic transglycosylation is highly selective, the inherently low aqueous solubility of rutin (the optimal donor) traditionally required organic co-solvents like DMSO. However, high concentrations of DMSO can denature enzymes and lower overall yields[3]. The modern breakthrough is the "solid-state biocatalysis" paradigm, which utilizes a hyper-concentrated slurry of rutin without co-solvents[2].

Self-Validating Protocol: Solid-State Biocatalysis Workflow

  • Biocatalyst Preparation: Utilize unpurified recombinant rutinosidase from Aspergillus niger (AnRut) expressed in Pichia pastoris[1]. Causality: Crude fermentation extracts can be used directly because the subsequent solid-state filtration inherently purifies the product, eliminating the need for expensive downstream enzyme purification[2].

  • Reaction Setup (Solid-State): Suspend rutin at a massive concentration of 100–300 g/L in a 50 mM citrate-phosphate buffer. Adjust the system to pH 3.0. Causality: Operating at 300 g/L saturates the enzyme. The constant occupation of the active site protects the enzyme's architecture from thermal degradation. Furthermore, pH 3.0 is optimal for AnRut stability during long conversions and prevents the oxidative degradation of the liberated quercetin[2].

  • Bioconversion: Incubate the slurry at 35–50°C for 24 hours with orbital shaking. Causality: As the enzymatic cleavage proceeds, the highly soluble rutinose dissolves into the aqueous phase. Simultaneously, the aglycone (quercetin) precipitates out of the solution due to its near-zero water solubility, driving the reaction forward via Le Chatelier's principle[2].

  • Product Recovery: Filter the reaction mixture. The filter cake consists of pure quercetin (a highly valuable byproduct). The aqueous filtrate contains the pure rutinose disaccharide. Lyophilize the filtrate to recover the final product[2].

G Rutin Rutin (Solid Suspension) 100-300 g/L Reaction Biocatalysis pH 3.0-5.0, 50°C Rutin->Reaction Enzyme Rutinosidase (A. niger) Enzyme->Reaction Filtration Filtration Reaction->Filtration Quercetin Quercetin (Solid) Precipitate Filtration->Quercetin Rutinose Rutinose (Aqueous) Filtrate Filtration->Rutinose

Solid-state biocatalysis workflow utilizing high-concentration rutin suspensions for high yields.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics comparing the traditional chemical route with the modern solid-state enzymatic approach:

MetricChemical Synthesis (Schmidt Method)Enzymatic Synthesis (Solid-State)
Overall Yield 30–45% (calculated over 4+ steps)~100% conversion of donor[2]
Reaction Steps 4 to 6 discrete steps1 continuous step[2]
Stereoselectivity Moderate (requires careful thermodynamic tuning)100% absolute selectivity[1]
Solvent Profile Halogenated solvents (DCM), toxic catalystsAqueous buffer (pH 3.0–5.0)[2]
Space-Time Yield Low (dilute conditions required to prevent polymerization)Extremely high (up to 300 g/L substrate)[2]
Substrate Cost High (requires purified monosaccharides and activating agents)Low (utilizes abundant plant-derived rutin)[2]

Strategic Guidance for Drug Development Professionals

The choice between chemical and enzymatic synthesis depends entirely on the structural goals of your development pipeline:

  • When to Choose Chemical Synthesis: If your research requires the synthesis of non-natural sugar analogs, specific isotopic labeling at the monosaccharide level, or the creation of linkages that are not recognized by wild-type glycosidases, chemical synthesis remains indispensable. It offers the ultimate flexibility for unnatural modifications.

  • When to Choose Enzymatic Synthesis: For the scalable production of natural rutinose, or the direct rutinosylation of phenolic APIs (e.g., hydroquinone, resveratrol)[4], enzymatic synthesis is vastly superior. The biocatalytic method operates at a fraction of the cost, eliminates the need for toxic halogenated solvents, and achieves flawless regio- and stereoselectivity[1][2].

Sources

Validation

A Senior Application Scientist's Guide to Heptaacetylrutinose Reference Standards: From Structural Elucidation to Quantitative Assay

In the landscape of pharmaceutical research and natural product analysis, the precision of quantitative studies and the integrity of structural identification are paramount. Heptaacetylrutinose, a fully acetylated deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and natural product analysis, the precision of quantitative studies and the integrity of structural identification are paramount. Heptaacetylrutinose, a fully acetylated derivative of rutinose, serves as a critical intermediate or a modified bioactive compound whose characterization and quantification demand an authenticated analytical reference standard. The absence of a universally accepted, pharmacopeial-grade primary standard necessitates a rigorous, multi-technique approach to qualify a candidate material for use as a reference standard.

This guide provides an in-depth, technically-grounded framework for the comprehensive characterization and comparative evaluation of heptaacetylrutinose reference standards. We will move beyond procedural lists to explore the scientific rationale behind the selection of analytical techniques, the interpretation of data, and the establishment of a self-validating system for quality control.

Part 1: The Foundation of a Reference Standard: Unambiguous Structural Characterization

A reference standard's primary function is to be an exact representation of the molecular entity it purports to be. Therefore, its identity must be established without ambiguity. This is achieved through a confluence of spectroscopic techniques, each providing a unique and complementary piece of the structural puzzle.

Mass Spectrometry (MS): The Molecular Gatekeeper

The first checkpoint for any putative heptaacetylrutinose standard is the confirmation of its molecular mass. High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, is indispensable.

  • Expertise & Experience: Unlike nominal mass spectrometry, HRMS provides an exact mass measurement with high precision (typically <5 ppm). This allows for the determination of the elemental formula (C₂₆H₃₆O₁₇), which is a powerful confirmation of identity. For heptaacetylrutinose, the expected monoisotopic mass is approximately 620.1952 g/mol [1]. Any significant deviation from this value would immediately disqualify the material. Tandem MS (MS/MS) can further provide fragmentation patterns, offering clues to the molecule's core structure and the location of acetyl groups. Acetylated molecules often produce characteristic neutral losses or reporter ions corresponding to the acetyl moiety (+42.0106 Da)[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR is the gold standard for the elucidation of chemical structures, providing detailed information about the connectivity and spatial arrangement of atoms. For heptaacetylrutinose, a suite of NMR experiments is required.

  • ¹H-NMR (Proton NMR): This is the initial and most fundamental NMR experiment. Successful acetylation is confirmed by the disappearance of signals from the parent flavonoid's hydroxyl groups and the appearance of new, distinct signals in the methyl region (around 2.0-2.3 ppm) corresponding to the seven acetyl groups[3]. The integration of these signals should correspond to the expected number of protons (21 protons from the 7 acetyl groups).

  • ¹³C-NMR (Carbon NMR): This technique provides information on all carbon atoms in the molecule, confirming the C₂₆ backbone.

  • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are non-negotiable for unambiguous structural confirmation.

    • COSY (Correlation Spectroscopy): Establishes proton-proton couplings within the same spin system, helping to trace the proton networks within the glucose and rhamnose moieties.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. For instance, HMBC correlations can definitively establish the linkage positions in the glycosidic bond and confirm the location of each acetyl group[4].

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR provides a rapid and effective confirmation of the functional groups present in the molecule, serving as a valuable "fingerprint" identification tool.

  • Trustworthiness: The key diagnostic feature for heptaacetylrutinose is the complete disappearance of the broad O-H stretching band (typically found between 3000–3500 cm⁻¹) that would be prominent in the unacetylated parent compound. Concurrently, a strong, sharp absorption band will appear around 1700-1750 cm⁻¹, characteristic of the C=O (carbonyl) stretch of the newly introduced ester functional groups (the acetyls). Additionally, C-O stretching vibrations of the acetyl groups are observed in the 1100–1300 cm⁻¹ region[3][5].

The following workflow illustrates the logical sequence for structural characterization.

cluster_characterization Structural Characterization Workflow start Candidate Heptaacetylrutinose Material ms High-Resolution Mass Spectrometry (HRMS) start->ms pass_ms Correct Elemental Formula? (C26H36O17) ms->pass_ms nmr NMR Spectroscopy Suite (1H, 13C, COSY, HSQC, HMBC) pass_nmr Correct Structure & Connectivity? nmr->pass_nmr ftir FTIR Spectroscopy pass_ftir Correct Functional Groups? ftir->pass_ftir pass_ms->nmr Yes fail FAIL: Reject Material pass_ms->fail No pass_nmr->ftir Yes pass_nmr->fail No qualified Structurally Confirmed Heptaacetylrutinose pass_ftir->qualified Yes pass_ftir->fail No

Caption: Workflow for the structural confirmation of a heptaacetylrutinose reference standard.

Part 2: Establishing Purity and Potency: The Quantitative Assay

Once the identity of the reference standard is confirmed, its purity must be accurately determined. This value is critical as it is used to calculate the concentration of subsequent stock solutions for quantitative assays. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment and quantitative analysis for compounds like heptaacetylrutinose.

HPLC for Purity Assessment and Assay

A well-developed and validated Reverse-Phase HPLC (RP-HPLC) method is essential.[6][7] The method must be able to separate heptaacetylrutinose from any potential impurities, such as residual starting materials, partially acetylated intermediates, or degradation products.

  • Experimental Protocol: A Validated RP-HPLC Method

    • System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of water (A) and a suitable organic solvent like acetonitrile or methanol (B). A typical starting point could be a 60:40 ratio of Methanol:Water[6]. The mobile phase should be optimized to achieve a symmetric peak shape and good resolution from impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-35°C to ensure reproducibility[8].

    • Detection: UV detection at a wavelength appropriate for the chromophore.

    • Injection Volume: 10-20 µL.

    • Purity Calculation: Purity is typically assessed by area percent, where the area of the main peak is divided by the total area of all peaks in the chromatogram. This assumes all impurities have a similar response factor.

  • Trustworthiness & Validation: For a method to be considered reliable for assaying a reference standard, it must be validated according to established guidelines (e.g., ICH). The table below summarizes key validation parameters and typical acceptance criteria.

Validation Parameter Description Typical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999[8]
Accuracy The closeness of the test results to the true value, often assessed by spike recovery.98.0% - 102.0% recovery[8][9]
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%[8]
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.Peak purity analysis (using PDA) and resolution from other peaks > 1.5.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Quantitative NMR (qNMR): An Orthogonal Primary Method

For the highest level of confidence in purity assignment, an orthogonal method is recommended. Quantitative NMR (qNMR) is a powerful primary ratio method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same compound.[4][10]

  • Expertise & Experience: The principle relies on comparing the integral of a well-resolved proton signal from heptaacetylrutinose with the integral of a signal from a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity and weight. The purity of heptaacetylrutinose can be calculated directly from the molar ratios. This method is highly accurate and avoids the potential biases of chromatographic methods where different compounds may have different detector responses.

cluster_assay Quantitative Assay Workflow start Qualified Heptaacetylrutinose Reference Standard (RS) prep_std Prepare RS Stock Solution (Accurately Weighed) start->prep_std calibration Generate Calibration Curve (Multiple RS Concentrations) prep_std->calibration prep_sample Prepare Unknown Sample Solution inject_sample Inject Unknown Sample prep_sample->inject_sample hplc Validated HPLC-UV Analysis calc Calculate Concentration (Based on Peak Area & Calibration Curve) hplc->calc calibration->hplc inject_sample->hplc

Caption: HPLC-based workflow for the quantitative assay of heptaacetylrutinose.

Part 3: Comparative Guide to Sourcing a Reference Standard

While a pharmacopeial-grade heptaacetylrutinose may not be available, high-quality standards can be procured from reputable chemical suppliers.[11][12] The key to selecting the right standard lies in critically evaluating the accompanying Certificate of Analysis (CoA).

Feature High-Quality Reference Standard Standard for General Research
Identity Confirmation Confirmed by ¹H-NMR, MS. Data provided or available.Often confirmed by a single method (e.g., NMR).
Purity Assignment Quantitative method (e.g., qNMR or mass balance). HPLC purity >98%.Typically only HPLC area % purity. May be >95%.
Certificate of Analysis Comprehensive CoA with purity value, identity data, storage conditions, and expiration date.Basic CoA with stated purity and product number.
Traceability May offer traceability to national standards (e.g., NIST).Generally not traceable.
Intended Use Quantitative analysis, system suitability, method validation, quality control.Qualitative identification, preliminary screening, synthetic starting material.

Authoritative Grounding: When selecting a standard, prioritize suppliers who provide comprehensive CoAs that detail the methods used for characterization and purity assignment. Pharmacopeial standards, when available for related compounds, serve as the ultimate benchmark for quality, providing legally recognized specifications and analytical procedures.[13]

References

  • Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. PMC, National Center for Biotechnology Information.[Link]

  • Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR. PMC, National Center for Biotechnology Information.[Link]

  • Role of NMR Techniques in Identification and Evaluation of Antioxidant Phenolic and Flavonoid Phytochemicals. International Journal of Pharmacy & Industrial Research.[Link]

  • Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR. Hindawi.[Link]

  • Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR. National Open Access Monitor, Ireland.[Link]

  • Application of qNMR. Part 3:Quantification of quercetin in Tartary buckwheat. JEOL Ltd.[Link]

  • PHARMACEUTICAL SCIENCES. IAJPS.[Link]

  • Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines. ResearchGate.[Link]

  • Flavonoids as Markers in Herbal Medicine Quality Control: Current Trends and Analytical Perspective. MDPI.[Link]

  • Principal Component Analysis Application on Flavonoids Characterization. International Journal on Advanced Science, Engineering and Information Technology.[Link]

  • Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Plant Science.[Link]

  • Rutinose heptaacetylrutinose. PubChem, National Center for Biotechnology Information.[Link]

  • Pharmacopeial Standards for the Quality Control of Botanical Dietary Supplements in the United States. Taylor & Francis Online.[Link]

  • Total phenolic and flavonoids contents in the standardized polyherbal formulation “vayusadi guggulu”. Journal of Drug Delivery and Therapeutics.[Link]

  • FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. SciELO.[Link]

  • Flavonoids. Target Analysis.[Link]

  • High-Content Assays for Hepatotoxicity Using Induced Pluripotent Stem Cell–Derived Cells. SLAS Discovery.[Link]

  • Quantitative HPLC analysis of flavonoids and chlorogenic acid in the leaves and inflorescences of Prunus serotina Ehrh. ResearchGate.[Link]

  • Advanced Characterisation Techniques for Nanostructures. ResearchGate.[Link]

  • Molecular Mass Determination by Mass Spectrometry as a Powerful Pyoverdine Siderotyping Method. PubMed, National Center for Biotechnology Information.[Link]

  • Implementation of a Hplc Method for the Evaluation of Urinary 4-Hydroxyphenylacetic Acid in Patients with Neuroendocrine Tumors. ResearchGate.[Link]

  • Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. PMC, National Center for Biotechnology Information.[Link]

  • HPLC method for determination of acetylated arjunolic acid - a derivative of arjunolic acid from Terminalia arjuna and their antioxidant activity. Semantic Scholar.[Link]

  • Validated high-performance liquid chromatographic method utilizing solid-phase extraction for the simultaneous determination of naringenin and hesperetin in human plasma. ResearchGate.[Link]

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Safety & Regulatory Compliance

Safety

Rutinose heptaacetylrutinose proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide for Rutinose Heptaacetate As a Senior Application Scientist, I approach chemical management not merely as a regulatory hurdle, but as an integral component of experiment...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide for Rutinose Heptaacetate

As a Senior Application Scientist, I approach chemical management not merely as a regulatory hurdle, but as an integral component of experimental reproducibility, laboratory safety, and environmental stewardship. Rutinose heptaacetate (heptaacetylrutinose) is a peracetylated disaccharide frequently utilized as a biochemical intermediate in pharmaceutical development, glycosylation processes, and flavonoid synthesis[1][2].

While it lacks acute high-toxicity GHS classifications, its status as a synthetic organic compound dictates rigorous laboratory safety and disposal protocols[3]. This guide provides a self-validating, step-by-step operational framework for handling and disposing of this compound.

Part 1: Physicochemical Properties & Hazard Profile

Understanding the physical nature of the compound is the first step in designing a safe handling and disposal strategy. The quantitative data below dictates our operational parameters.

PropertyValueOperational & Safety Relevance
Compound Name Rutinose heptaacetatePeracetylated disaccharide intermediate[1].
CAS Number 29202-64-0Essential identifier for EPA/RCRA waste logging[3].
Molecular Weight 620.55 g/mol Determines stoichiometric waste generation calculations[1].
Melting Point 168-171 °CSolid at room temperature; poses a distinct dust hazard[1].
Physical State White/light yellow crystalline powderHigh risk of aerosolization if mishandled[2][4].

Part 2: Operational Safety & Handling Protocols

Causality Focus: Because rutinose heptaacetate is a fine crystalline powder, it poses a significant risk of aerosolization. We mandate the use of non-sparking tools and local exhaust ventilation to mitigate the risk of dust explosions triggered by electrostatic discharge[4].

Step-by-Step Handling Protocol:

  • Engineering Controls Setup: Operate exclusively within a certified Class II biological safety cabinet or a chemical fume hood to prevent the dispersion of dust[4].

  • PPE Verification: Don standard organic chemistry PPE: nitrile gloves, a lab coat, and safety goggles. If aerosolization is unavoidable during bulk transfers, a NIOSH-approved dust respirator is required.

  • Transfer and Weighing: Use grounded, non-sparking spatulas for material transfer[4].

    • Self-Validating Step: Before weighing, pass a static eliminator over the balance to ensure the powder does not repel and contaminate the surrounding workspace. If the powder clings to the spatula, humidity and static controls must be recalibrated before proceeding.

Part 3: Proper Disposal Procedures

Causality Focus: As an extensively acetylated carbohydrate, heptaacetylrutinose possesses high organic carbon content. Discharging it into the sanitary sewer is strictly prohibited[5] because it dramatically increases the Biochemical Oxygen Demand (BOD) of wastewater, disrupting municipal biological treatment processes. Instead, controlled incineration ensures complete thermal oxidation of the carbon framework[5].

Step-by-Step Waste Management Protocol:

  • Point-of-Generation Segregation:

    • Collect all unreacted heptaacetylrutinose, contaminated filter paper, and reaction solvent residues in a dedicated, chemically compatible high-density polyethylene (HDPE) or glass container[6].

    • Self-Validating Step: Verify that the waste container has a secure, leak-proof screw cap and is completely free of external residue before adding it to the accumulation area[6].

  • Satellite Accumulation Area (SAA) Storage:

    • Transfer the sealed container to the lab's designated SAA.

    • Place the primary container inside a secondary containment tub. Causality: Secondary containment must hold at least 110% of the largest primary vessel's volume to ensure complete isolation in the event of a catastrophic container failure[6].

    • The SAA must not accumulate more than 55 gallons of standard hazardous waste[7].

  • Labeling and EPA RCRA Logging:

    • Immediately affix a GHS-compliant hazardous waste tag to the container the moment the first drop or grain of waste is introduced[6][7]. Label it clearly as "Non-Halogenated Organic Waste - Rutinose Heptaacetate".

  • Contaminated Packaging Management:

    • Empty reagent bottles cannot be discarded in standard municipal trash. They must be triply rinsed with an appropriate organic solvent (e.g., acetone or ethanol)[5].

    • The rinsate must be collected as hazardous organic waste.

    • Once triply rinsed, the packaging must be punctured or defaced to render it unusable, after which it can be disposed of in a sanitary landfill[5].

  • Final Destruction via Incineration:

    • Coordinate with your Environmental Health and Radiation Safety (EHRS) department or a licensed waste broker for pickup[7][8].

    • The material will be transported to a licensed chemical destruction plant where it undergoes controlled incineration with flue gas scrubbing to neutralize any combustion byproducts[5].

Part 4: Waste Management Workflow Visualization

To visualize this self-validating system, the following operational logic diagram maps the lifecycle of heptaacetylrutinose waste from generation to final destruction.

WasteWorkflow Gen Waste Generation Heptaacetylrutinose SAA Satellite Accumulation Max 55 Gal Limit Gen->SAA Transfer to Secondary Containment Label GHS Labeling & EPA RCRA Logging SAA->Label Real-time Documentation EHRS EHRS Collection Verification Label->EHRS Pickup within 3 Days of Limit Incineration Controlled Incineration Flue Gas Scrubbing EHRS->Incineration Organic Solid/Liquid Waste Landfill Sanitary Landfill Triply Rinsed Packaging EHRS->Landfill Decontaminated Packaging

Fig 1: Heptaacetylrutinose waste lifecycle from point-of-generation to final EPA-compliant disposal.

References

  • Chemsrc - rutinose heptaacetate | CAS#:29202-64-0. Available at: [Link]

  • Environmental Marketing Services - Chemistry Lab Waste Disposal. Available at: [Link]

  • University of Pennsylvania EHRS - Laboratory Chemical Waste Management Guidelines. Available at:[Link]

  • EPA - Laboratory Environmental Sample Disposal Information Document. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Rutinose heptaacetylrutinose

Comprehensive Safety and Operational Guide for Handling Rutinose Heptaacetylrutinose Executive Summary As a Senior Application Scientist, I frequently oversee the integration of heavily functionalized glycosides into pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Rutinose Heptaacetylrutinose

Executive Summary

As a Senior Application Scientist, I frequently oversee the integration of heavily functionalized glycosides into pharmaceutical and nutraceutical pipelines. Rutinose heptaacetylrutinose (also known as Rutinose heptaacetate or Hepta-O-acetyl rutinose) is a critical biochemical reagent utilized to enhance drug solubility, bioavailability, and stability[1]. While its safety profile is relatively benign and it is not classified as hazardous under OSHA standards[2], the physical nature of this crystalline powder demands rigorous operational protocols. Fine powders can cause mechanical irritation, cross-contamination, and dust aerosolization[3].

This guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of Rutinose heptaacetylrutinose, grounded in mechanistic causality.

Physicochemical & Safety Profile

Understanding the physical properties of the compound is the first step in risk mitigation. The high molecular weight and acetylated structure dictate its behavior in the lab environment.

Table 1: Physicochemical Data and Operational Causality

ParameterValueCausality / Operational Impact
CAS Number 29202-64-0Unique identifier for inventory, SDS tracking, and regulatory compliance[4].
Molecular Formula C26H36O17High oxygen content; dictates the necessity for complete combustion during disposal to prevent toxic byproducts[2].
Molecular Weight 620.56 g/mol Bulky molecule; limits spontaneous dermal absorption without a solvent carrier[2].
Physical State White to light yellow crystalline powderProne to aerosolization if handled aggressively; dictates the need for respiratory PPE and anti-static tools[1].
Melting Point 166 - 171 °CThermally stable at room temperature; must be stored away from strong oxidizing agents to prevent degradation[1][3].
Hazard Rating Health: 0, Flammability: 0, Instability: 0Low acute toxicity, but chronic/mechanical irritation protocols still apply for respiratory and ocular protection[2].

Personal Protective Equipment (PPE) Matrix

Why do we wear what we wear? PPE should never be a blind compliance exercise; it must be a calculated barrier against specific physical and chemical vectors. For Rutinose heptaacetate, the primary vector is airborne particulate matter during transfer, while secondary vectors involve the organic solvents used to dissolve it.

Table 2: PPE Selection and Scientific Rationale

Equipment CategorySpecificationScientific Rationale
Dermal Protection Powder-free Nitrile Gloves (min. 4 mil thickness)While the compound itself is non-hazardous dermally, nitrile prevents cross-contamination and protects against organic solvents commonly used to dissolve the heptaacetate[2].
Ocular Protection ANSI Z87.1 Safety GogglesPrevents mechanical irritation of the cornea from airborne crystalline dust particles generated during weighing[2].
Respiratory Protection N95 or P100 Particulate RespiratorMitigates inhalation of fine powders during transfer, preventing respiratory tract irritation and potential sensitization[2].
Body Protection Flame-resistant, static-dissipative lab coatPrevents accumulation of electrostatic charge which could ignite airborne dust or solvent vapors[3].

Operational Protocol: Safe Handling & Weighing

To maintain scientific integrity and personnel safety, follow this self-validating workflow for routine handling.

Step 1: Environmental Preparation & Validation

  • Action: Conduct all weighing and transfer operations inside a certified Class II Biological Safety Cabinet (BSC) or a localized ducted fume hood.

  • Causality: The airflow captures any aerosolized dust before it reaches the operator's breathing zone[2].

  • Validation: Verify the inward airflow of the hood using a tissue or flow meter before opening the chemical container. Ensure the workspace is free of strong oxidizing agents[1].

Step 2: PPE Verification

  • Action: Don a static-dissipative lab coat, safety goggles, and nitrile gloves. If a fume hood is unavailable, an N95/P100 respirator is mandatory[2].

  • Causality: Creates a comprehensive barrier against mechanical irritants.

Step 3: Electrostatic Mitigation during Transfer

  • Action: Use non-sparking, anti-static spatulas (e.g., PTFE-coated or grounded metal) for powder transfer[3].

  • Causality: Rutinose heptaacetate powders can accumulate electrostatic charge, leading to product loss (clinging to surfaces) or localized dust ignition[3].

Step 4: Decontamination & System Reset

  • Action: After transfer, wipe down the balance and surrounding surfaces with a damp cloth (water or mild alcohol solution). Do not dry-sweep[4].

  • Causality: Wet wiping captures residual dust without re-aerosolizing it, ensuring the workspace is safe for the next operator.

Spill Management & Containment Workflow

In the event of a spill, immediate and methodical action prevents environmental release and respiratory exposure.

SpillWorkflow Start Spill Identified (Rutinose Heptaacetate) PPE Don Appropriate PPE (N95/P100, Nitrile Gloves) Start->PPE State Determine Physical State PPE->State Solid Dry Powder Spill State->Solid Liquid Solution Spill (Organic Solvent) State->Liquid CleanSolid Vacuum (HEPA) or Wet Sweep Solid->CleanSolid CleanLiquid Absorb with Inert Material (e.g., Vermiculite) Liquid->CleanLiquid Waste Transfer to Sealed Waste Container CleanSolid->Waste CleanLiquid->Waste Incinerate Licensed Incineration Waste->Incinerate

Decision matrix and workflow for Rutinose Heptaacetate spill management.

Step-by-Step Spill Response:

  • Evacuate and Assess: Briefly step back to allow any aerosolized dust to settle. Identify if the spill is dry powder or dissolved in a solvent[3].

  • Containment:

    • For Dry Powder: Do not sweep dry, as this generates aerosols. Lightly mist the powder with water to suppress dust, or use a HEPA-filtered vacuum[5].

    • For Liquid Solutions: Dike the liquid far ahead of the spill. Cover with an inert, non-combustible absorbent material (e.g., vermiculite or sand)[2].

  • Collection: Carefully scoop the wetted powder or saturated absorbent into a chemically compatible, sealable high-density polyethylene (HDPE) waste container[4].

  • Surface Validation: Wash the spill area with copious amounts of water and soap, visually ensuring all crystalline residue is removed[4].

Waste Disposal Plan

Rutinose heptaacetate must not be flushed down the drain or released into the environment[4]. Because it is a highly oxygenated organic compound, thermal destruction is the most scientifically sound method of disposal.

Step 1: Segregation

  • Action: Isolate Rutinose heptaacetate waste from strong oxidizers. Label the container clearly as "Non-Hazardous Organic Waste - Rutinose Heptaacetate."

  • Causality: Prevents unintended chemical reactions in the waste accumulation area.

Step 2: Combustible Solvent Dissolution (Preferred Method)

  • Action: Dissolve or mix the unused material with a combustible organic solvent (e.g., ethanol or acetone)[2].

  • Causality: Transforming the solid into a liquid mixture ensures complete, uniform combustion during incineration, preventing unburned particulate emissions.

Step 3: Incineration

  • Action: Transfer the solution to a licensed chemical waste disposal company. The material must be burned in a chemical incinerator equipped with an afterburner and scrubber system[2].

  • Causality: The afterburner ensures complete thermal breakdown of the C26H36O17 molecule, while the scrubber neutralizes and captures carbon monoxide byproducts[2][4].

Step 4: Contaminated Packaging

  • Action: Treat all empty containers, liners, and contaminated PPE as unused product. Do not reuse packaging[4].

  • Causality: Micro-crystalline residue embedded in packaging cannot be reliably decontaminated; treating it as active waste ensures regulatory compliance and safety[4].

References

  • Title: Safety Data Sheet - Rutinose heptaacetate Source: Combi-Blocks URL
  • Title: Safety Data Sheet - Version 5.
  • Title: SAFETY DATA SHEET - Rutinose Heptaacetate Source: TCI America URL
  • Title: Heptaacétate de rutinose - Product Specification Source: Chem-Impex URL
  • Title: Rutinose Heptaacetate CAS No 29202-64-0 Properties & Safety Source: Echemi URL

Sources

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